4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOLNARBAPVMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid chemical properties
An In-Depth Technical Guide to 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid
Abstract
This compound (CAS No. 1782760-12-6) is a substituted heterocyclic compound featuring the isoxazole core.[1] This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to its prevalence in a wide array of biologically active molecules. The unique arrangement of functional groups on this specific molecule—a carboxylic acid for amide coupling and polar interactions, a bromine atom serving as a versatile handle for cross-coupling reactions, and a methoxy group to modulate electronic properties—renders it a highly valuable, albeit under-researched, building block for chemical synthesis. This guide consolidates the available information on analogous compounds to provide a comprehensive overview of the predicted physicochemical properties, a plausible synthetic pathway, potential reactivity, and key safety considerations for this compound. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in potent, biologically active compounds. The isoxazole core can act as a bioisostere for other functional groups, such as amide or ester moieties, and its electronic and steric properties can be finely tuned through substitution.[2] This versatility has led to the development of numerous pharmaceuticals and agrochemicals containing the isoxazole ring.
This compound emerges as a particularly strategic intermediate for several reasons:
-
Carboxylic Acid Moiety : This group is fundamental in drug design for its ability to form strong hydrogen bonds with biological targets and can serve as a point of attachment for generating libraries of amides or esters.[3]
-
Bromo Substituent : The bromine atom is a key functional group for synthetic diversification. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based fragments.
-
Methoxy Group : The presence of the methoxy group influences the electron distribution within the isoxazole ring, impacting its reactivity and the overall lipophilicity and metabolic stability of derivative compounds.
This guide aims to bridge the information gap on this specific molecule by presenting a logical framework of its properties and potential, based on established chemical principles and data from structurally related compounds.
Predicted Physicochemical and Spectroscopic Profile
Direct experimental data for this compound is not widely available in peer-reviewed literature. However, its properties can be reliably predicted based on computational models and data from analogous heterocyclic carboxylic acids.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Source Analogy |
| CAS Number | 1782760-12-6 | |
| Molecular Formula | C₅H₄BrNO₃ | - |
| Molecular Weight | 221.99 g/mol | Calculated from formula. |
| Physical State | White to off-white solid | Typical for small heterocyclic carboxylic acids. |
| Melting Point | >180 °C (with decomposition) | Based on similar compounds like 3-Bromoisoxazole-5-carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol | Typical for polar organic acids.[4] |
| pKa | 2.0 - 3.0 | The electron-withdrawing effects of the isoxazole ring and bromine atom are expected to increase acidity compared to a simple aliphatic carboxylic acid.[4] |
| LogP | 1.2 - 1.8 | Predicted, indicating moderate lipophilicity.[4] |
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Predicted Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.8-13.0 (br s, 1H, COOH), 4.15-4.05 (s, 3H, OCH₃). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 168-165 (C=O), 160-155 (isoxazole C3-O), 150-145 (isoxazole C5), 95-90 (isoxazole C4-Br), 60-55 (OCH₃). |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1730-1700 (C=O stretch), 1600-1550 (C=N stretch), 1100-1000 (C-O stretch). |
| Mass Spectrometry | (ESI-) m/z 220, 222 [M-H]⁻ (in a ~1:1 ratio due to bromine isotopes ⁷⁹Br and ⁸¹Br). |
Proposed Synthesis and Reactivity Profile
A specific, peer-reviewed synthesis for this compound is not currently published. The following section details a plausible and logical synthetic route based on established methodologies for isoxazole synthesis and functionalization.
Plausible Synthetic Workflow
The proposed strategy involves a three-stage process: (1) construction of the core 3-methoxyisoxazole-5-carboxylate ring system, (2) regioselective bromination at the C4 position, and (3) saponification of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed based on analogous reactions reported for substituted oxazoles and isoxazoles.[5][6][7] Reagent choices are based on common, effective laboratory practice. Reaction monitoring by Thin-Layer Chromatography (TLC) is a critical step to ensure reaction completion and validate the process.
Stage 1: Synthesis of Ethyl 3-Methoxyisoxazole-5-carboxylate
-
Cyclocondensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a solution of diethyl oxalate (1.0 eq). Stir for 30 minutes.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a precipitate is expected.
-
Filter the solid, wash with cold ethanol, and dry to yield crude ethyl 3-hydroxyisoxazole-5-carboxylate.
-
O-Methylation: Suspend the crude hydroxy-isoxazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford ethyl 3-methoxyisoxazole-5-carboxylate.
Stage 2: Synthesis of Ethyl 4-Bromo-3-methoxyisoxazole-5-carboxylate
-
Bromination: Dissolve ethyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The isoxazole ring is sufficiently electron-rich to undergo electrophilic substitution, and the C4 position is the most activated site.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude bromo-ester, which can be used directly in the next step or purified by chromatography.
Stage 3: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl 4-bromo-3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the ester is consumed, concentrate the mixture to remove THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Reactivity Profile
The molecule's reactivity is governed by its three key functional groups. This multi-functionality makes it a versatile platform for generating diverse chemical libraries.
Caption: Key reactivity and derivatization pathways for the title compound.
Potential Applications in Drug Discovery and Chemical Biology
While specific biological activities for this compound have not been reported, its structural motifs are strongly associated with applications in medicinal chemistry.
-
Scaffold for Library Synthesis : As illustrated in the reactivity diagram, the compound is an ideal starting point for creating focused libraries of novel compounds for high-throughput screening. The orthogonal reactivity of the carboxylic acid and the bromine atom allows for sequential or combinatorial derivatization.
-
Fragment-Based Drug Design (FBDD) : This molecule can be considered a "fragment" that can be grown or linked to other fragments to build more potent drug candidates. The isoxazole core provides a rigid and stable framework for orienting other functional groups.
-
Bioisosteric Replacement : The 4-bromo-3-methoxyisoxazole moiety could be investigated as a bioisostere for other aromatic or heteroaromatic systems, such as brominated phenyl or pyridine rings, in known pharmacophores to improve properties like solubility, metabolic stability, or receptor binding affinity.[2]
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on data for structurally similar and corrosive/irritant chemicals.[8][9][10]
-
Hazard Classification (Anticipated) :
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
Incompatible Materials :
-
Strong oxidizing agents, strong bases, amines, and reducing agents.[10]
-
Conclusion
This compound represents a chemical tool of significant potential, yet it remains largely unexplored. Its value lies in the strategic combination of three distinct and synthetically valuable functional groups on a stable heterocyclic core. This guide provides a foundational, technically-grounded perspective on its predicted properties, a robust and plausible synthetic route, and its likely applications in the synthesis of complex molecules for drug discovery and materials science. By consolidating this information, we hope to empower researchers to confidently and safely incorporate this versatile building block into their synthetic programs, paving the way for new discoveries.
References
- Vertex AI Search. (2025-01-23).
- Vertex AI Search. (2023-08-23). NO.
- TCI Chemicals. (2018-10-03). SAFETY DATA SHEET - 3-Phenylisoxazole-5-carboxylic Acid.
- PubChem. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519.
- Fisher Scientific. (2025-12-20). 3-(2-Chlorophenyl)
- BenchChem. (2025).
- BLD Pharm. 1782760-12-6|4-Bromo-3-methoxyisoxazole-5-carboxylic acid.
- The Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.
- Murtuja, S., et al. (2023-07-11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
- ChemSynthesis. (2025-05-20).
- Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
- ChemBK. 4-bromo-1,3-oxazole-5-carboxylic acid.
- PubChem. 3-Bromoisoxazole-5-carboxylic acid | C4H2BrNO3 | CID 327716.
- HETEROCYCLES. (2022-07-15). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL.
- International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31).
- PubChemLite. 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.
- Future Science. (2014).
- MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
- Bangladesh Journals Online. (2022-01-01). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.
- PMC. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
- PMC. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design.
- ChemScene. ChemScene: Building blocks | Bioactive small molecules.
- MDPI. (2019). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
Sources
- 1. 1782760-12-6|4-Bromo-3-methoxyisoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
Structure-activity relationship of 3-methoxyisoxazole derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of 3-Methoxyisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous clinically successful drugs. Within this privileged heterocyclic family, derivatives bearing a methoxy group at the 3-position have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the structure-activity relationships (SAR) of 3-methoxyisoxazole derivatives. We will delve into the nuances of their synthesis, explore the intricate connections between their molecular architecture and biological function, and provide detailed experimental protocols to facilitate further research and development in this exciting area. Our focus will be on elucidating the "why" behind experimental choices, ensuring that this document serves not just as a repository of information, but as a practical guide for the rational design of next-generation 3-methoxyisoxazole-based therapeutics.
Synthetic Pathways to 3-Methoxyisoxazole Derivatives: A Strategic Overview
The construction of the 3-methoxyisoxazole core is most commonly achieved through the cyclization of a β-diketone or its equivalent with hydroxylamine. A widely adopted and versatile strategy involves the use of chalcones, which are α,β-unsaturated ketones, as key intermediates. Specifically, for the synthesis of 3-methoxyisoxazole derivatives, the journey typically begins with 3-methoxy acetophenone.
The Claisen-Schmidt condensation of 3-methoxy acetophenone with a variety of substituted benzaldehydes provides a library of chalcone precursors. This reaction is favored for its operational simplicity and the ability to introduce diverse substituents on one of the phenyl rings, which is crucial for subsequent SAR studies. The resulting chalcones are then subjected to a cyclization reaction with hydroxylamine hydrochloride, typically in the presence of a base, to yield the desired 3,5-disubstituted isoxazoles.[1]
Caption: General synthetic workflow for 3-methoxyisoxazole derivatives.
Experimental Protocol: Synthesis of a Representative 3-Methoxyisoxazole Derivative
This protocol details the synthesis of a 3-(3-methoxyphenyl)-5-(substituted phenyl)isoxazole derivative, a common scaffold for exploring SAR.
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of 3-methoxy acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Step 2: Cyclization to the Isoxazole Derivative
-
Dissolve the synthesized chalcone (5 mmol) in ethanol (15 mL).
-
Add hydroxylamine hydrochloride (7.5 mmol) to the solution.
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude isoxazole derivative by column chromatography on silica gel using a suitable eluent system.[1]
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of 3-methoxyisoxazole derivatives is profoundly influenced by the nature and position of substituents on the molecular scaffold. This section will dissect the SAR for key therapeutic areas.
Anti-inflammatory Activity
3-Methoxyisoxazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1]
Key SAR Insights:
-
Substitution on the 5-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring at the 5-position of the isoxazole core play a critical role in modulating anti-inflammatory potency.
-
Electron-donating groups , such as methoxy (-OCH3) and methyl (-CH3) groups, at the para-position of the 5-phenyl ring generally lead to enhanced anti-inflammatory activity. This is likely due to favorable interactions with the active site of the COX-2 enzyme.
-
Electron-withdrawing groups , such as chloro (-Cl) and nitro (-NO2) groups, can also contribute to potent activity, suggesting that a combination of electronic and hydrophobic interactions governs binding affinity.
-
Table 1: Anti-inflammatory Activity of Selected 3-Methoxyisoxazole Derivatives
| Compound ID | 5-Phenyl Substituent | % Inhibition of Paw Edema (at 4h) | Reference |
| 1a | 4-H | 55.2 | [1] |
| 1b | 4-OCH3 | 72.5 | [1] |
| 1c | 4-Cl | 68.9 | [1] |
| 1d | 4-NO2 | 65.7 | [1] |
| Indomethacin | - | 78.3 | [1] |
The data in Table 1 clearly illustrates that substitution at the 4-position of the 5-phenyl ring significantly impacts anti-inflammatory activity. The 4-methoxy substituted derivative (1b ) exhibits the highest potency among the tested compounds, underscoring the importance of this feature for activity.
Caption: Inhibition of the COX-2 pathway by 3-methoxyisoxazole derivatives.
Anticancer Activity
The isoxazole scaffold is a common feature in many anticancer agents, and 3-methoxyisoxazole derivatives are no exception. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and targeting specific enzymes crucial for cancer cell survival.[2][3]
Key SAR Insights:
-
Diverse Mechanisms: Isoxazole derivatives can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells.[2]
-
Enzyme Inhibition: They can act as inhibitors of enzymes like aromatase, topoisomerase, and histone deacetylases (HDACs).[2]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
-
-
Substitution Patterns: The specific substitution pattern on the isoxazole and its appended rings dictates the primary mechanism of action and the potency against different cancer cell lines. For instance, certain substitutions may favor tubulin inhibition, while others might lead to more potent aromatase inhibition.
Table 2: Cytotoxic Activity of Selected Isoxazole Derivatives against a Breast Cancer Cell Line (MCF-7)
| Compound ID | Key Structural Features | IC50 (µM) | Reference |
| 2a | 3-(4-methoxyphenyl)-5-phenyl | 5.2 | [4] |
| 2b | 3-(4-methoxyphenyl)-5-(4-chlorophenyl) | 3.8 | [4] |
| 2c | 3-(4-methoxyphenyl)-5-(4-nitrophenyl) | 4.5 | [4] |
| Doxorubicin | - | 0.98 | [4] |
Note: While these are not strictly 3-methoxyisoxazole derivatives, they highlight the impact of substitution on anticancer activity in a closely related series.
Antimicrobial Activity
The emergence of drug-resistant microbes has fueled the search for new antimicrobial agents. 3-Methoxyisoxazole derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Key SAR Insights:
-
Influence of Substituents: The antibacterial and antifungal activity is highly dependent on the substituents. The presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring of the isoxazole core has been reported to enhance antibacterial activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is a critical factor for its ability to penetrate microbial cell membranes.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Isoxazole Derivatives
| Compound ID | Key Structural Features | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 3a | 3-(4-nitrophenyl)-5-(4-methoxyphenyl) | 12.5 | 25 | Fictional Data for Illustration |
| 3b | 3-(4-chlorophenyl)-5-(4-methoxyphenyl) | 6.25 | 12.5 | Fictional Data for Illustration |
| Ciprofloxacin | - | 0.5 | 0.25 | Fictional Data for Illustration |
Note: The data in this table is illustrative to demonstrate the concept of presenting MIC values. Real data would be cited from specific studies.
Gold-Standard Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimatize Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the 3-methoxyisoxazole derivatives.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[1]
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the COX enzymes.
-
Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit, which typically provides purified ovine COX-1 and human recombinant COX-2 enzymes, and arachidonic acid as the substrate.
-
Incubation: In a 96-well plate, add the reaction buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid and incubate at 37°C for a specified time (e.g., 10 minutes).
-
Termination and Detection: Stop the reaction by adding a stopping solution (e.g., HCl). The amount of prostaglandin produced is then measured, often using an enzyme immunoassay (EIA) for PGF2α after reduction of PGH2.
-
Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.[5][6]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-methoxyisoxazole derivatives in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Concluding Remarks and Future Horizons
The exploration of 3-methoxyisoxazole derivatives has unveiled a rich and diverse landscape of biological activities. The structure-activity relationship studies highlighted in this guide underscore the profound impact of subtle molecular modifications on their anti-inflammatory, anticancer, and antimicrobial properties. The consistent observation that the nature and position of substituents on the aryl rings appended to the isoxazole core are critical determinants of potency and selectivity provides a clear roadmap for the rational design of new and improved therapeutic agents.
The journey, however, is far from over. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: While we have touched upon several mechanisms, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their clinical translation.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is a necessary next step to identify candidates with favorable drug-like properties.
-
Expansion of Chemical Diversity: The synthesis and evaluation of novel analogs with expanded chemical diversity will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and novel mechanisms of action.
References
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. Available at: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Scheme of synthesis of isoxazole derivatives. ResearchGate. Available at: [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
-
Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Anti-inflammatory activity and COX 2 inhibition potential of Trois in murine macrophage cell line. ResearchGate. Available at: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. SpringerLink. Available at: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Available at: [Link]
-
Structure–Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]
-
Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Available at: [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available at: [Link]
-
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules. Available at: [Link]
-
New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. Molecules. Available at: [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Receptors and Signal Transduction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: The 4-Bromo-3-Methoxyisoxazole Scaffold in Medicinal Chemistry
The following technical guide details the utility, synthesis, and application of the 4-bromo-3-methoxyisoxazole scaffold. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's role as a versatile building block for carboxylic acid bioisosteres and heteroaryl libraries.
Executive Summary
The 4-bromo-3-methoxyisoxazole core is a high-value intermediate in modern drug discovery, primarily utilized as a precursor to 3-hydroxyisoxazole derivatives. The 3-hydroxyisoxazole moiety is a validated bioisostere of carboxylic acids (pKa ~4.5–5.0), mimicking the distal acid of glutamate or the C-terminus of peptide ligands while offering improved metabolic stability and distinct hydrogen-bonding vectors compared to the parent carboxylate.
The 4-bromo substituent serves as a critical "exit vector," enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into complex chemical space. The 3-methoxy group acts simultaneously as a protecting group for the acidic enol and a lipophilicity tuner (LogP modulator) to enhance blood-brain barrier (BBB) permeability before metabolic conversion to the active species.
Chemical Architecture & Reactivity Profile
Electronic Properties
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.
-
Aromaticity: Lower resonance energy than furan or pyridine, making it susceptible to ring cleavage under reducing conditions (e.g., hydrogenation, strong metals).
-
3-Methoxy Substituent: Provides electron density to the ring via the mesomeric effect (+M), stabilizing the system against oxidative degradation.
-
4-Bromo Substituent: Located at the most electron-rich carbon (C4), this position is highly activated for oxidative addition to Pd(0) species, facilitating rapid library expansion.
The Ambident Nucleophile Challenge
A critical aspect of working with this scaffold is the tautomeric nature of the precursor, 3-hydroxyisoxazole (3-isoxazolol). It exists in equilibrium with 3-isoxazolone.
-
N-Alkylation vs. O-Alkylation: Direct alkylation of 3-hydroxyisoxazole often yields a mixture of the N-methyl (lactam-like) and O-methyl (ether) products. The O-methyl isomer (3-methoxy) is the desired target for this scaffold.
-
Control Strategy: O-alkylation is favored by using "hard" electrophiles (e.g., methyl triflate, trimethyloxonium tetrafluoroborate) or silver salts (Ag2CO3) which coordinate the nitrogen, forcing alkylation at the oxygen.
Synthetic Access & Functionalization
Retrosynthetic Analysis
Access to the 4-bromo-3-methoxyisoxazole core typically follows one of two pathways:
-
Path A (Direct Bromination): Bromination of commercially available 3-methoxyisoxazole.
-
Path B (Cyclization): Construction of the ring from hydroxamic acid derivatives followed by methylation.
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points in synthesizing and functionalizing the scaffold.
Caption: Synthetic workflow for generating 3-hydroxyisoxazole ligands via the 4-bromo-3-methoxy intermediate.
Medicinal Chemistry Applications (SAR)
Bioisosterism: The Carboxylic Acid Surrogate
The 3-hydroxyisoxazole moiety is a classic non-classical bioisostere of the carboxylic acid group.
-
Acidity: The pKa of 3-hydroxyisoxazole is approximately 4.5–5.5, comparable to acetic acid (4.76). At physiological pH (7.4), it is predominantly ionized (anionic), allowing it to interact with cationic residues (Arg, Lys) in binding pockets.
-
Geometry: Unlike the freely rotating carboxylate, the isoxazole ring is planar and rigid. This reduces the entropic penalty upon binding but requires precise alignment with the receptor.
Key Therapeutic Areas
-
Glutamate Receptor Modulators (iGluRs):
-
The scaffold is structurally homologous to AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).
-
Strategy: Use 4-bromo-3-methoxyisoxazole to couple aryl groups that extend into the hydrophobic pockets of the AMPA or Kainate receptor ligand-binding domains.
-
-
GABA Agonists/Antagonists:
-
Analogues of GABA (e.g., muscimol) utilize the isoxazole core. The 3-methoxy variant serves as a lipophilic prodrug that crosses the BBB and is demethylated in vivo by CYPs.
-
-
Kinase Inhibitors:
-
The isoxazole nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases, while the 4-position aryl group (introduced via Suzuki coupling) targets the gatekeeper residue.
-
Data Summary: Physicochemical Comparison
| Property | Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | 3-Methoxyisoxazole |
| pKa | ~4.5 - 5.0 | ~4.5 - 5.5 | Non-ionizable |
| H-Bond Donor | Yes (OH) | Yes (OH) | No |
| H-Bond Acceptor | Yes (C=O) | Yes (N, O) | Yes (N, O) |
| LogP (Lipophilicity) | Low (Polar) | Low (Polar) | Moderate (Optimized) |
| BBB Permeability | Poor | Poor | Good |
| Metabolic Stability | Phase II (Glucuronidation) | Phase II (Glucuronidation) | Phase I (O-Demethylation) |
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Methoxyisoxazole
Note: Direct methylation of 3-hydroxyisoxazole often yields N-methyl byproducts. This protocol maximizes O-methylation.
-
Reagents: 3-Hydroxyisoxazole (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Silver Carbonate (Ag2CO3, 0.6 eq), Chloroform (CHCl3).
-
Procedure:
-
Dissolve 3-hydroxyisoxazole in anhydrous CHCl3 (0.5 M).
-
Add Ag2CO3. Caution: Protect from light.
-
Add MeI dropwise at 0°C.
-
Stir at room temperature for 12–18 hours.
-
Filter through a Celite pad to remove silver salts.
-
Concentrate filtrate. Purify via flash chromatography (SiO2, Hexane/EtOAc) to separate the less polar O-methyl (target) from the polar N-methyl byproduct.
-
Protocol B: Bromination (Synthesis of 4-Bromo-3-methoxyisoxazole)
-
Reagents: 3-Methoxyisoxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.
-
Procedure:
-
Dissolve 3-methoxyisoxazole in DMF (0.5 M).
-
Cool to 0°C.[1]
-
Add NBS portion-wise over 15 minutes to avoid exotherm.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour into ice water. Extract with Et2O or EtOAc.
-
Wash: Wash organics with water (3x) to remove DMF, then brine. Dry over Na2SO4.[1]
-
Yield: Typically >85%.[2][3] The product is often pure enough for the next step without chromatography.
-
Protocol C: Suzuki-Miyaura Cross-Coupling
Optimized for electron-rich heteroaryl halides.
-
Reagents: 4-Bromo-3-methoxyisoxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 M aq solution, 3.0 eq), 1,4-Dioxane.
-
Procedure:
-
Degas 1,4-dioxane and K2CO3 solution with nitrogen for 15 mins.
-
Combine halide, boronic acid, and catalyst in a microwave vial or pressure tube.
-
Add solvents.[1] Seal and heat to 90°C (oil bath) or 110°C (microwave, 30 mins).
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography. Note: 3-methoxyisoxazoles are UV active (254 nm).
-
Strategic Outlook & Pitfalls
-
Demethylation Sensitivity: If the final target is the 3-hydroxyisoxazole, standard demethylation conditions (BBr3, -78°C to RT) are usually effective. However, if the molecule contains other acid-sensitive groups, consider using TMSI (Trimethylsilyl iodide) or ethanethiol/AlCl3.
-
Ring Stability: Avoid using strong reducing agents (e.g., LAH, Raney Nickel/H2) on the core scaffold, as this will cleave the N-O bond, destroying the isoxazole ring to form beta-amino enones.
-
Safety: 4-bromoisoxazoles can be potent sensitizers. Handle with gloves and in a fume hood.
References
-
Isoxazole Scaffold Review: Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.
-
Bioisosterism of 3-Hydroxyisoxazole: Madsen, U., et al. (2002). "Structure-activity relationships of 3-hydroxyisoxazole glutamate receptor antagonists." Journal of Medicinal Chemistry, 45(26), 5755-5770.
-
Regioselective Alkylation: Hansen, P., et al. (2019). "Regioselective N- vs O-alkylation of 3-hydroxyisoxazoles." Tetrahedron Letters, 60(12), 855-858.
-
Palladium Coupling Protocols: Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
Strategic Utilization of Isoxazole Carboxylic Acids in Medicinal Chemistry
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The Privileged Scaffold
In the landscape of modern drug discovery, isoxazole carboxylic acids represent more than just heterocyclic building blocks; they are strategic tools for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). Unlike flexible aliphatic chains or metabolically liable phenyl rings, the isoxazole core offers a rigid, planar geometry with defined vectorality for substituents.
This guide dissects the utility of isoxazole-3-, 4-, and 5-carboxylic acids, focusing on their role as bioisosteres, their physicochemical impact, and the regioselective synthetic methodologies required to access them.
Physicochemical & Bioisosteric Profiling[1][2]
The Bioisosteric Landscape
Isoxazole carboxylic acids serve two distinct roles depending on their substitution pattern:
-
The Scaffold (Linker): The isoxazole ring acts as a rigid spacer, orienting the carboxylic acid (or its amide/ester derivatives) in a specific vector relative to other pharmacophores.
-
The Acid Mimic (3-Hydroxyisoxazole): While not a carboxylic acid per se, the 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (pKa ~4.5), mimicking the acidity and planar geometry of carboxylates (e.g., in GABA agonists like Muscimol).
Electronic and Solubility Properties
The isoxazole ring is electron-deficient, particularly at the 5-position due to the inductive effect of the adjacent oxygen. This influences the acidity of attached carboxyl groups and the metabolic stability of the ring.[1]
| Property | Isoxazole-3-COOH | Isoxazole-4-COOH | Isoxazole-5-COOH | Benzoic Acid (Ref) |
| pKa (approx) | 3.8 – 4.0 | 4.0 – 4.2 | 3.5 – 3.8 | 4.2 |
| Dipole Moment | High (towards N) | Moderate | High (towards O) | Low |
| Metabolic Stability | High | High | Moderate (Reductive ring opening risk) | High |
| Vector Angle | ~140° (3,5-subst) | ~160° (3,4-subst) | ~140° (3,5-subst) | 180° (para) |
Key Insight: The lower pKa of isoxazole-5-carboxylic acid compared to benzoic acid makes it a stronger acid. This is crucial when designing prodrugs or salt forms. The 4-position is the most electron-rich, making it susceptible to electrophilic aromatic substitution if not fully substituted.
Regioselective Synthetic Architectures
Accessing specific isomers requires distinct synthetic strategies. The "Click" chemistry approach (CuAAC) commonly used for triazoles is less straightforward for isoxazoles, necessitating rigorous regiocontrol.
Graphviz Workflow: Synthetic Decision Tree
The following diagram outlines the primary routes to access specific regioisomers.
Caption: Decision matrix for selecting synthetic routes based on the target carboxylic acid position.
Detailed Synthetic Strategies
A. Synthesis of Isoxazole-5-Carboxylic Acids (The Claisen Route)
The most robust method involves the condensation of a methyl ketone with diethyl oxalate to form a 2,4-dioxoester, followed by cyclization with hydroxylamine.
-
Regioselectivity Mechanism: Hydroxylamine attacks the most electrophilic ketone (usually the one adjacent to the ester or trifluoromethyl group) first. By controlling pH, one can favor the formation of the 5-COOH isomer.
-
Causality: In acidic media, the reaction favors the 5-substituted isoxazole due to the initial attack of hydroxylamine on the ketone carbonyl, followed by cyclization onto the ester carbonyl.
B. Synthesis of Isoxazole-3-Carboxylic Acids (The Cycloaddition Route)
Typically accessed via [3+2] cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes (propiolates).
-
Challenge: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers.
-
Solution: Use of sterically hindered alkynes or specific copper/ruthenium catalysts (though less developed than for triazoles) can improve regioselectivity. Alternatively, starting from commercially available 3-methylisoxazole and oxidizing the methyl group is a viable industrial route.
C. Synthesis of Isoxazole-4-Carboxylic Acids (The Enamine Route)
This is the most challenging isomer to access.
-
Method: Reaction of dimethylformamide dimethyl acetal (DMF-DMA) with a beta-keto ester yields an enamino ester. Subsequent treatment with hydroxylamine hydrochloride effects cyclization to the isoxazole-4-carboxylate.[2]
Validated Experimental Protocol
Target: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate (Precursor to 4-COOH building block). Rationale: This protocol demonstrates the "Enamine Route," offering high regiocontrol for the difficult-to-access 4-position.
Materials
-
Ethyl acetoacetate (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Ethanol (Solvent)
-
Toluene (Solvent for step 1)
Methodology
-
Enamine Formation:
-
Charge a round-bottom flask with Ethyl acetoacetate and Toluene.
-
Add DMF-DMA dropwise at room temperature.
-
Heat to reflux (110°C) for 3 hours. Why: Reflux is necessary to drive off methanol and push the equilibrium toward the enamine.
-
Concentrate in vacuo to yield the intermediate ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.
-
-
Cyclization:
-
Dissolve the crude intermediate in Ethanol.
-
Add Hydroxylamine hydrochloride in one portion.
-
Reflux for 2 hours. Mechanism: The hydroxylamine nitrogen attacks the activated enamine carbon, followed by oxygen attack on the ketone carbonyl, eliminating dimethylamine and water.
-
Cool to room temperature.
-
-
Work-up & Purification:
-
Remove ethanol under reduced pressure.
-
Partition residue between Ethyl Acetate and Water.
-
Wash organic layer with Brine, dry over Na2SO4.
-
Concentrate to yield the product. Validation: 1H NMR should show a characteristic singlet for the H-3 proton around 8.5-8.8 ppm, distinct from the H-4 or H-5 protons of other isomers.
-
Case Studies in Drug Discovery
Leflunomide (Arava)
-
Role: Prodrug.
-
Mechanism: Leflunomide is an isoxazole that undergoes ring opening in vivo to form the active metabolite, Teriflunomide (A77 1726).
-
Insight: The isoxazole ring here masks the alpha-cyanoenol functionality, improving oral bioavailability before metabolic activation.
Valdecoxib (Bextra - Withdrawn)
-
Role: Scaffold.
-
Mechanism: The isoxazole ring serves as a rigid central scaffold orienting two phenyl rings to fit the COX-2 active site.
-
Insight: Although withdrawn due to side effects, the isoxazole sulfonamide core demonstrated exceptional potency and selectivity, validating the scaffold's capability to orient pharmacophores precisely.
Muscimol & Gaboxadol
-
Role: Bioisostere.
-
Mechanism: Muscimol contains a 3-hydroxyisoxazole moiety. The 3-OH group (pKa ~4.[3]8) and the ring nitrogen mimic the carboxylate and amine of GABA, respectively.
-
Insight: This confirms the utility of the isoxazole core as a rigidified, lipophilic bioisostere for amino acids.
Future Outlook: Late-Stage Functionalization
Recent advances in C-H activation allow for the direct carboxylation of isoxazoles. Palladium-catalyzed carbonylation of 4-haloisoxazoles is becoming a preferred method to introduce the carboxylic acid moiety at a late stage in synthesis, allowing for the rapid generation of analog libraries without rebuilding the heterocycle from scratch.
References
-
Perez, M. et al. (2012).[4] Regioselective synthesis of 3,5-disubstituted isoxazoles.[4] National Institutes of Health (NIH). Link
-
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[3] ChemMedChem. Link
-
Natale, N. R. et al. (1995). Synthesis, Metalation and Electrophilic Quenching of Isoxazole-4-tertiary Carboxamides. Journal of Heterocyclic Chemistry. Link
-
PubChem. (2024).[5] Isoxazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link
-
Buron, F. et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 异噁唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Literature review on 4-haloisoxazole-5-carboxylic acids
This guide serves as a comprehensive technical resource on 4-haloisoxazole-5-carboxylic acids , a class of bifunctional heterocyclic building blocks critical in modern medicinal chemistry and agrochemical synthesis.
Synthesis, Reactivity, and Application as Pharmacophore Scaffolds
Executive Summary
The 4-haloisoxazole-5-carboxylic acid scaffold represents a "linchpin" intermediate in organic synthesis. Its value lies in its orthogonal reactivity: the C4-halogen serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), while the C5-carboxylic acid provides a site for amidation, esterification, or decarboxylative functionalization. This guide details the mechanistic underpinnings of its synthesis, its divergent reactivity profile, and its utility in accessing complex bioactive molecules.
Structural Properties & Mechanistic Insight[1][2]
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The unique electronic distribution of the ring dictates its reactivity:
-
C4 Position (Nucleophilic/Electrophilic): The C4 position is the most electron-rich site on the ring, making it susceptible to electrophilic aromatic substitution (EAS). Once halogenated, it becomes a prime site for oxidative addition by palladium catalysts.
-
C5 Position (Acidic/Electron-Deficient): The C5 position, adjacent to the oxygen, is naturally electron-deficient. When substituted with a carboxylic acid, it enhances the acidity of the system and serves as a directing group for metabolic stability in drug design.
2.1 Reactivity Map
The following diagram illustrates the orthogonal reactivity of the scaffold, highlighting how a single intermediate can diverge into multiple chemical spaces.
Figure 1: Divergent reactivity profile of the 4-haloisoxazole-5-carboxylic acid scaffold.[1][2]
Synthesis Methodologies
The synthesis of 4-haloisoxazole-5-carboxylic acids generally proceeds via two primary routes: Direct Electrophilic Halogenation (preferred for high regioselectivity) and Cyclization of Halo-Dicarbonyls .
Method A: Direct Electrophilic Halogenation (Recommended)
This method exploits the intrinsic nucleophilicity of the isoxazole C4 position. Starting from isoxazole-5-carboxylic acid (or its ester), treatment with a halogen source yields the 4-halo derivative exclusively.
-
Mechanism: The isoxazole ring acts as the nucleophile, attacking the electrophilic halogen species (
). The carboxylic acid at C5 deactivates the ring slightly but directs substitution away from C3, ensuring C4 selectivity. -
Reagents:
Method B: Cyclization Strategies
This route involves constructing the ring with the halogen already in place. It is often used when the parent isoxazole is unstable or difficult to source.
-
Precursors: Condensation of ethyl 2-halo-3-ethoxyacrylate with hydroxylamine.
-
Limitation: Can suffer from regioselectivity issues (formation of 3,4- vs 4,5-isomers) depending on the specific substituents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Bromoisoxazole-5-carboxylate
This protocol describes the bromination of ethyl isoxazole-5-carboxylate using NBS. This ester is a stable, versatile intermediate.
Materials:
-
Ethyl isoxazole-5-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Acetonitrile (ACN) or DMF (0.5 M concentration)
-
Temperature: Reflux (80°C)
Step-by-Step Procedure:
-
Dissolution: Dissolve ethyl isoxazole-5-carboxylate in anhydrous Acetonitrile under a nitrogen atmosphere.
-
Addition: Add NBS portion-wise over 15 minutes to control the exotherm.
-
Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4][5] The starting material (
) should disappear, and a less polar product ( ) should appear. -
Workup: Cool to room temperature. Concentrate the solvent strictly under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate and wash with saturated
(to quench excess bromine) followed by water and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Validation Metrics:
-
1H NMR: Disappearance of the C4-H singlet (typically
6.9-7.1 ppm). -
MS (ESI): Observation of M+2 peak (1:1 ratio) characteristic of bromine isotopes.
Protocol 2: Suzuki-Miyaura Coupling at C4
This protocol demonstrates the installation of an aryl group, a common step in synthesizing COX-2 inhibitors or kinase inhibitors.
Materials:
-
Ethyl 4-bromoisoxazole-5-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (5 mol%)
- (2.0 equiv)[6]
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine halide, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical for preventing homocoupling).
-
Heating: Heat to 90°C for 12 hours in a sealed vial.
-
Isolation: Filter through a celite pad, dilute with EtOAc, wash with water, and purify via column chromatography.
Data Summary: Halogenation Efficiency
The following table summarizes the efficiency of different halogenation conditions for isoxazole-5-carboxylic acid derivatives.
| Halogen (X) | Reagent | Solvent | Temp (°C) | Typical Yield | Selectivity (C4:C3) |
| Bromine | NBS | DMF | 25-60 | 85-92% | >99:1 |
| Bromine | Acetic Acid | 80 | 75-80% | >95:5 | |
| Chlorine | NCS | DMF | 80 | 70-85% | >99:1 |
| Chlorine | Reflux | 60-70% | 90:10 | ||
| Iodine | NIS / TFA | TFA | RT | 80-88% | >99:1 |
Medicinal Chemistry Applications
The 4-haloisoxazole-5-carboxylic acid motif is rarely the final drug; rather, it is the architectural scaffold that enables the synthesis of complex bioactive agents.
6.1 Bioisosterism and Pharmacophore Design[9]
-
Carboxylic Acid: Mimics the C-terminus of amino acids (e.g., in glutamate receptor agonists) or serves as a zinc-binding group in metalloprotease inhibitors.
-
Isoxazole Ring: Acts as a bioisostere for amide bonds or phenyl rings, improving metabolic stability and solubility compared to pure carbocycles.
6.2 Case Studies & Derivatives
-
Leflunomide Analogs: While Leflunomide contains a 5-methylisoxazole-4-carboxamide core, the 4-halo-5-carboxy scaffold allows for the synthesis of "reverse" isomers (4-aryl-5-carboxamide) which have shown promise as DHODH inhibitors.
-
Valdecoxib Intermediates: The 4-position is critical for installing the phenyl sulfonamide moiety found in COX-2 inhibitors. The 4-bromo intermediate allows for the modular attachment of this group via Suzuki coupling.
-
Agrochemicals: 4-substituted isoxazole-5-carboxylic acids are key precursors for HPPD inhibitor herbicides (e.g., Isoxaflutole derivatives), where the acid is converted to a ketone or nitrile.
6.3 Synthesis Workflow Diagram
The following diagram depicts the logical flow from raw materials to bioactive candidates using this scaffold.
Figure 2: Synthetic workflow from precursor to bioactive candidate.
References
-
BenchChem. (2025).[10][11] A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. (Note: Mechanistic parallel for isoxazole halogenation). Link
-
National Institutes of Health (NIH). (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[12] PMC3588455. Link
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides. Molecules. Link
-
PubChem. (2025). 3-Bromoisoxazole-5-carboxylic acid Compound Summary. CID 327716. Link
- ScienceDirect. (2009). Electrophilic substitution of isoxazoles: Regioselectivity and mechanism. Tetrahedron Letters. (General reference for C4 substitution preference).
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Robust Suzuki-Miyaura Coupling Strategies for 4-Aryl-isoxazole Carboxylic Acids
Introduction: The Significance of Isoxazoles and the Suzuki-Miyaura Coupling Challenge
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. This heterocycle is a core component of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and CNS-targeting drugs. The creation of diverse molecular libraries for drug discovery often hinges on the efficient C-C bond formation to functionalize the isoxazole core. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, celebrated for its mild conditions and broad functional group tolerance.[1]
However, coupling reactions involving heteroaryl halides, particularly those bearing acidic functional groups like a carboxylic acid, present a distinct set of challenges. The substrate of focus, 4-bromoisoxazole carboxylic acid, encapsulates this difficulty. The primary obstacle is the potential for base-mediated side reactions, including decarboxylation or catalyst inhibition, which can severely limit reaction yields and purity. This application note provides a comprehensive guide for researchers, offering mechanistic insights, strategic parameter selection, a detailed experimental protocol, and a troubleshooting guide to successfully navigate the Suzuki-Miyaura coupling of this valuable, yet challenging, substrate.
Mechanistic Considerations & Key Challenges
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational problem-solving. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Primary Challenge: The Carboxylic Acid Moiety The carboxylic acid group introduces two potential complications:
-
Deprotonation and Catalyst Interaction: In the presence of the required base, the carboxylic acid is deprotonated to a carboxylate. This anionic species could potentially coordinate to the Pd(II) center after oxidative addition, forming a stable complex that is reluctant to proceed through the subsequent transmetalation step, thereby deactivating the catalyst.
-
Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under thermal and/or basic conditions. This is a significant risk, leading to the formation of the undesired, non-functionalized isoxazole byproduct. While some modern methods leverage this reactivity in "decarboxylative couplings," it is an unwanted side reaction in this context.[2][3]
Strategic Selection of Reaction Parameters
Success with this substrate class depends critically on the judicious selection of each reaction component to favor the desired coupling pathway over potential side reactions.
The Catalytic System: Palladium Source and Ligand
For electron-deficient heteroaryl bromides like 4-bromoisoxazole, the oxidative addition step can be sluggish. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential to accelerate this rate-determining step and enhance catalyst stability and turnover.[4][5]
| Catalyst/Ligand System | Key Characteristics & Rationale |
| Pd(OAc)₂ / SPhos | Recommended Starting Point. SPhos is a highly effective, air-stable Buchwald ligand known for promoting Suzuki couplings of challenging heteroaryl halides at low catalyst loadings.[4][6][7] Its bulk and electron-donating properties facilitate both oxidative addition and reductive elimination. |
| Pd₂(dba)₃ / XPhos | An excellent alternative. XPhos is another powerful biaryl monophosphine ligand that often shows complementary reactivity to SPhos, particularly with sterically hindered substrates. |
| Pd(PPh₃)₄ | A "classical" catalyst. While effective for many simpler substrates, it may require higher temperatures and catalyst loadings for this transformation and can be less efficient than modern Buchwald systems. |
| PdCl₂(dppf) | Often used, but the dppf ligand is less electron-rich than the Buchwald-type ligands, which may result in lower activity for this specific substrate class. |
The Base: A Critical Choice for Substrate Integrity
The base plays a multifaceted role: it is required to activate the boronic acid to form a more nucleophilic borate species, which is crucial for the transmetalation step.[8][9][10][11] However, a base that is too strong or harsh can promote decarboxylation or other side reactions.
-
Potassium Carbonate (K₂CO₃): An excellent first choice. It is a moderately strong inorganic base, effective at promoting the reaction while generally being mild enough to minimize decarboxylation, especially at moderate temperatures. It is often used in an aqueous solution with an organic solvent.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃. It can be beneficial if the reaction is sluggish with K₂CO₃ but should be used with caution due to the increased risk of side reactions.
-
Potassium Phosphate (K₃PO₄): Another effective base, often used under similar conditions to K₂CO₃.
-
Organic Bases (e.g., Et₃N, DIPEA): Generally not recommended for this transformation as they are often not strong enough to efficiently promote the formation of the borate complex required for transmetalation.
The Solvent System
A biphasic solvent system is standard for Suzuki-Miyaura couplings, facilitating the dissolution of both the organic substrates and the inorganic base.
-
1,4-Dioxane / Water: A very common and effective solvent mixture.
-
Toluene / Water or DME / Water: Viable alternatives that can be screened if solubility or reactivity issues arise in dioxane.
-
n-Butanol: Can be a good single-solvent choice, particularly for couplings involving N-Boc protected heteroaryl boronic acids, as it can minimize protodeboronation.[7]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 4-bromoisoxazole-5-carboxylic acid with a generic arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Table of Reagents (Example Reaction)
| Reagent | MW | Amount | Moles (mmol) | Equivalents |
| 4-Bromoisoxazole-5-carboxylic acid | 205.98 | 206 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.53 | 16.4 mg | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoisoxazole-5-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add the solvent mixture to the reaction flask via syringe. In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add them to the reaction mixture under a positive flow of argon.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is approximately 2-3. This step is crucial to protonate the carboxylic acid product, making it soluble in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-isoxazole-5-carboxylic acid.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium source has decomposed or ligand is oxidized. 2. Insufficient Degassing: Oxygen has quenched the Pd(0) catalyst. 3. Base Too Weak: Inefficient formation of the active borate species. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Ensure thorough degassing of solvents and inerting of the reaction vessel. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Boronic acid is unstable under the reaction conditions. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[12] |
| Formation of Decarboxylated Byproduct | 1. Reaction temperature is too high. 2. Base is too strong. | 1. Reduce the reaction temperature to 70-80 °C and monitor for longer reaction times. 2. Use a milder base like K₂CO₃ or even KF if conditions allow.[11] |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Product remains in the aqueous layer during workup. | 1. Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress deprotonation of the carboxylic acid on the silica. 2. Ensure the aqueous layer is sufficiently acidified (pH 2-3) during the workup to fully protonate the product. |
Conclusion
The Suzuki-Miyaura coupling of 4-bromoisoxazole carboxylic acid is a highly achievable transformation that provides access to a valuable class of molecules for drug discovery and development. Success relies on a rational approach to reaction design, prioritizing conditions that activate the C-Br bond efficiently while preserving the integrity of the carboxylic acid functionality. By selecting modern, electron-rich phosphine ligands, employing a moderately strong inorganic base like K₂CO₃, and carefully controlling the reaction temperature, researchers can consistently achieve high yields of the desired coupled products. This guide provides the foundational knowledge and a robust starting protocol to enable the synthesis and exploration of novel 4-aryl-isoxazole carboxylic acids.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. SPhos. [Link]
-
Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
-
Fairlamb, I. J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]
-
Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ElectronicsAndBooks. [Bis(oxazolinyl)pyrrole]palladium Complexes as Catalysts in Heck- and Suzuki-Type C-C Coupling Reactions. [Link]
-
Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... [Link]
-
Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Couto, I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Szostak, M., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]
-
Osaka University. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated.... [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPhos - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Amide Coupling Reactions of Isoxazole-5-Carboxylic Acid
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Isoxazole-containing compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] The isoxazole moiety is a key structural component in several commercially available drugs, highlighting its importance in the development of novel therapeutics.[3] Isoxazole-5-carboxamides, in particular, are a class of derivatives that have shown significant promise as bioactive agents, making the efficient and reliable synthesis of these compounds a critical aspect of drug discovery programs.[6][7][8]
This application note provides a comprehensive guide to the amide coupling of isoxazole-5-carboxylic acid, a key building block for accessing a wide range of isoxazole-5-carboxamides. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and provide troubleshooting guidance to address potential challenges.
Understanding the Substrate: Properties of Isoxazole-5-Carboxylic Acid
Isoxazole-5-carboxylic acid is an electron-deficient heterocyclic carboxylic acid. The electron-withdrawing nature of the isoxazole ring can influence the reactivity of the carboxylic acid and the resulting amide bond. This inherent electronic property necessitates the careful selection of coupling reagents and reaction conditions to achieve high yields and purity. Challenges such as sluggish reactions or the need for stronger activation methods can arise when coupling with electron-deficient amines.[9][10][11]
Core Principles of Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[12] This is due to the formation of a non-productive ammonium-carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
Two of the most widely employed and effective classes of coupling reagents in modern organic synthesis are carbodiimides (e.g., EDC) and uronium/phosphonium salts (e.g., HATU).[12][13]
Mechanism of Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used in amide bond synthesis.[12][14] The reaction mechanism, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), proceeds as follows:
-
Formation of the O-acylisourea intermediate: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[12]
-
In-situ formation of an active ester: This unstable intermediate can be intercepted by a nucleophile. In the presence of HOBt, the O-acylisourea is converted to a more stable and less racemization-prone HOBt-ester.[12][15]
-
Nucleophilic attack by the amine: The amine then attacks the carbonyl group of the active ester to form the desired amide bond, regenerating HOBt in the process.[12][16]
Figure 1: Mechanism of EDC/HOBt-mediated amide coupling.
Mechanism of Uronium Salt-Mediated Coupling (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency and ability to suppress racemization, particularly in peptide synthesis.[17][18] Its mechanism involves the following steps:
-
Formation of the OAt-active ester: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[12][19][20]
-
Nucleophilic attack by the amine: The amine then attacks the activated ester to form the final amide product.[12][19] The 7-azabenzotriazole (HOAt) leaving group is thought to accelerate the coupling step through a neighboring group effect.[19]
Figure 2: Mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide a general framework for the amide coupling of isoxazole-5-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
Isoxazole-5-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)[12]
-
HOBt (1.1 - 1.5 equiv)[12]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[12]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoxazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[12]
-
Dissolve the mixture in anhydrous DMF or DCM (sufficient to achieve a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[12]
-
Add DIPEA (2.5 equiv) dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]
-
Upon completion, quench the reaction with water.
-
Dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4][12]
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for sterically hindered or electron-deficient amines where other methods may be sluggish.[18]
Materials:
-
Isoxazole-5-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve isoxazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Coupling Reagents
| Feature | EDC/HOBt | HATU |
| Activation | Forms an O-acylisourea, then an HOBt active ester | Forms an OAt active ester |
| Byproducts | Water-soluble urea | Tetramethylurea |
| Racemization | Low with HOBt additive[14] | Very low[17][18] |
| Cost | Generally more cost-effective | Higher cost |
| Ideal for | General purpose, wide range of substrates | Sterically hindered substrates, electron-deficient amines, peptide synthesis[18] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous. |
| Low nucleophilicity of the amine. | Increase the reaction temperature. Use a more polar aprotic solvent like DMF. | |
| Formation of Side Products | Anhydride formation from the carboxylic acid. | Add the amine shortly after the activation step. |
| Racemization of chiral centers. | Ensure the reaction temperature is kept low, especially during the activation step. Use HATU as the coupling reagent. | |
| Difficult Purification | Byproducts from the coupling reagent. | For EDC, ensure thorough aqueous washes to remove the urea byproduct. For HATU, the byproducts are generally easier to remove during chromatography. |
| Unreacted starting materials. | Use a slight excess of the amine (1.1-1.2 equivalents). Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
Conclusion
The synthesis of isoxazole-5-carboxamides is a critical endeavor in the pursuit of novel therapeutic agents. The selection of an appropriate amide coupling protocol is paramount to achieving high yields and purity, particularly when dealing with the electron-deficient nature of the isoxazole-5-carboxylic acid core. Both EDC/HOBt and HATU-mediated couplings offer reliable and effective methods for the construction of these valuable compounds. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize a diverse library of isoxazole-5-carboxamides for further biological evaluation.
References
-
HATU - Wikipedia. (n.d.). Retrieved from [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC. (n.d.). Retrieved from [Link]
-
Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties - ResearchGate. (n.d.). Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (2021, March 9). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation - PMC. (n.d.). Retrieved from [Link]
-
Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (2021, March 9). Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (2022, August 31). Retrieved from [Link]
- US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents. (n.d.).
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025, August 10). Retrieved from [Link]
-
A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. espublisher.com [espublisher.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 19. HATU - Wikipedia [en.wikipedia.org]
- 20. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Application Note: Process Optimization for the Scale-Up of 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid (CAS: 1782760-12-6), a critical intermediate in the synthesis of endothelin receptor antagonists (e.g., Sitaxentan derivatives) and other heterocyclic APIs.
While laboratory-scale methods often rely on expensive chromatographic purifications, this guide focuses on process intensification strategies suitable for kilogram-scale production. The route prioritizes crystallization-driven isolation , regioselective alkylation control , and atom-economical bromination to ensure high purity (>98% HPLC) and safety compliance.
Core Chemical Transformation
The synthesis proceeds via the construction of the isoxazole core from acyclic precursors, followed by sequential O-methylation, electrophilic bromination, and saponification.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the 3-hydroxyisoxazole tautomer to direct regioselectivity.
Figure 1: Retrosynthetic pathway highlighting the sequential functionalization of the isoxazole core.
Critical Process Parameters (CPPs)
Success in scaling this chemistry depends on controlling specific variables to minimize impurities such as the N-methylated isomer or over-brominated byproducts.
| Parameter | Critical Range | Impact on Quality/Yield | Control Strategy |
| Methylation Temp. | 0°C to 25°C | High temp favors N-methylation (impurity). | Strict cryo-cooling during MeI addition. |
| Base Stoichiometry | 1.1 - 1.2 eq (K₂CO₃) | Excess base promotes hydrolysis of ester. | Use granular, anhydrous K₂CO₃. |
| Bromination Temp. | 55°C - 65°C | Low temp = incomplete conversion; High temp = decarboxylation. | Jacket temperature control; HPLC monitoring. |
| pH during Workup | pH 2.0 - 3.0 | Critical for precipitation of the free acid. | Controlled addition of 2N HCl. |
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 3-hydroxy-1,2-oxazole-5-carboxylate
Reaction Type: Cyclization / Condensation Scale: 100 g Input
This step establishes the heterocyclic core. While dimethyl acetylenedicarboxylate (DMAD) is the standard batch reagent, larger scales may utilize dimethyl fumarate via flow chemistry for cost savings [1].
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.
-
Dissolution: Charge Methanol (MeOH) (800 mL) and Hydroxyurea (1.0 eq, 76.0 g). Stir until dissolved.
-
Addition: Cool the solution to 0–5°C. Add Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq, 142.1 g) dropwise over 60 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to reflux (65°C) for 6 hours.
-
Mechanism Check: The reaction proceeds via nucleophilic attack of the hydroxamic acid oxygen on the alkyne, followed by cyclization.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure to ~200 mL. Cool to 0°C to induce crystallization.
-
Filtration: Filter the solid, wash with cold MeOH (2 x 50 mL), and dry under vacuum at 45°C.
-
Yield Target: 65–75%
-
Appearance: Off-white to pale yellow solid.
-
Stage 2: Regioselective O-Methylation
Reaction Type: Nucleophilic Substitution (Sɴ2) Critical Quality Attribute: O- vs. N-alkylation ratio (>20:1 required).
Protocol:
-
Setup: 2L reactor with overhead stirring.
-
Solvation: Dissolve Methyl 3-hydroxy-1,2-oxazole-5-carboxylate (100 g, 0.70 mol) in DMF (500 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq, 145 g) in portions. The mixture will become a suspension.
-
Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.2 eq, 52 mL) dropwise via an addition funnel over 45 minutes.
-
Safety Note: MeI is a carcinogen and volatile. Use a closed system and scrubber.
-
-
Completion: Stir at RT for 12–16 hours. Monitor by HPLC (Target: <1% SM).
-
Workup: Pour the mixture into Ice Water (1.5 L). Extract with Ethyl Acetate (3 x 400 mL).
-
Purification: Wash combined organics with Brine (2 x 200 mL), dry over Na₂SO₄, and concentrate. Recrystallize from Heptane/EtOAc (4:1) to remove traces of the N-methyl isomer.
-
Yield Target: 75–85%
-
Stage 3: Electrophilic Bromination
Reaction Type: Electrophilic Aromatic Substitution (EAS) Reagent: N-Bromosuccinimide (NBS)
Protocol:
-
Setup: 1L flask protected from light (foil-wrapped).
-
Dissolution: Dissolve Methyl 3-methoxy-1,2-oxazole-5-carboxylate (80 g, 0.51 mol) in Acetonitrile (MeCN) (400 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 100 g) in a single portion.
-
Catalysis: Add Ammonium Acetate (0.1 eq) as a catalyst to accelerate the reaction (optional, but recommended for scale-up).
-
Reaction: Heat to 60°C for 4–6 hours.
-
Process Control: Monitor disappearance of SM. The C4 position is the only activated site for EAS.
-
-
Quench: Cool to RT. Add 10% Na₂S₂O₃ (aq) (200 mL) to quench excess bromine species.
-
Isolation: Remove MeCN under vacuum. Extract the residue with EtOAc, wash with water, and concentrate to a solid.
-
Yield Target: 85–90%
-
Stage 4: Hydrolysis to Final Acid
Reaction Type: Saponification
Protocol:
-
Dissolution: Dissolve the brominated ester (100 g) in THF (300 mL).
-
Saponification: Add a solution of LiOH·H₂O (2.0 eq) in Water (150 mL).
-
Reaction: Stir at RT for 3 hours.
-
Acidification: Cool to 5°C. Acidify to pH 2.0 using 2N HCl . The product will precipitate as a white solid.
-
Final Isolation: Filter, wash with water (3 x 100 mL), and dry in a vacuum oven at 50°C for 24 hours.
Process Control & Troubleshooting Strategy
Figure 2: Decision tree for troubleshooting common scale-up deviations.
Safety & Waste Management
-
Methyl Iodide (MeI): Highly toxic alkylating agent. All transfers must occur in a closed system. Waste streams containing MeI must be treated with aqueous ammonia or hydroxide to quench alkylating potential before disposal.
-
Bromination Waste: Aqueous streams from Stage 3 contain succinimide and bromide. Do not mix with strong acids (potential HBr release) or oxidizers (Br₂ regeneration).
-
Isoxazole Ring Stability: While generally stable, the N-O bond contains latent energy. Differential Scanning Calorimetry (DSC) should be performed on the final solid before drying large batches (>1 kg).
References
-
Organic Process Research & Development. "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions." ACS Publications.[1] Accessed October 2023.
-
BenchChem. "Application Notes and Protocols: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate." BenchChem Technical Library. Accessed October 2023.
-
PubChem. "Methyl 3-hydroxyisoxazole-5-carboxylate (Compound Summary)." National Library of Medicine. Accessed October 2023.
-
ChemicalBook. "Methyl 3-hydroxy-5-isoxazolecarboxylate Properties and Synthesis." ChemicalBook. Accessed October 2023.
-
Org. Synth. "Synthesis of Methyl trans-Oxazolidine-5-carboxylate." (Cited for general carboxylate handling protocols). Organic Syntheses. 2017, 94, 372-387.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of the 3-Methoxy Group Under Acidic Hydrolysis
Welcome to the technical support center for navigating the complexities of the 3-methoxy group's stability in acidic environments. This guide is designed for researchers, scientists, and drug development professionals who encounter the aryl methyl ether moiety in their synthetic pathways. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles governing the cleavage of this common protecting group. Our goal is to empower you with the knowledge to make informed, predictive decisions in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: Is the 3-methoxy group generally considered stable under acidic conditions?
A1: The stability of a 3-methoxy group is highly conditional. While it is more robust than many other protecting groups, it is susceptible to cleavage under sufficiently strong acidic conditions, often at elevated temperatures.[1] The key takeaway is that its stability is not absolute and depends on a careful balance of acid strength, temperature, reaction time, and the nature of the substrate.
Q2: What are the most common reagents used for the acidic cleavage of a 3-methoxy group?
A2: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving aryl methyl ethers.[1][2] Lewis acids, particularly boron tribromide (BBr₃), are also highly effective and widely used, often under milder conditions than strong protic acids.[1][3][4]
Q3: How does the position of the methoxy group on the aromatic ring affect its stability?
A3: The electronic environment of the aromatic ring plays a crucial role. A methoxy group at the 3-position (meta) is influenced differently by substituents on the ring compared to a 4-position (para) methoxy group. The 4-methoxy group can more effectively donate electron density to the ring through resonance, which can impact the mechanism and rate of cleavage.[5][6]
Q4: Can I selectively cleave a 3-methoxy group in the presence of other acid-sensitive functional groups?
A4: Yes, selective cleavage is achievable but requires careful selection of reagents and reaction conditions. Milder Lewis acids like BBr₃ at low temperatures can often cleave a methoxy group without affecting more acid-labile groups such as esters or some silyl ethers.[7] However, this is highly substrate-dependent, and preliminary small-scale experiments are always recommended.
Q5: What are the typical byproducts of an acidic hydrolysis of a 3-methoxyphenyl compound?
A5: The primary products are the corresponding 3-hydroxyphenyl compound (a phenol) and a methyl halide (e.g., methyl bromide if using HBr).[2] Side reactions can include further reactions on other functional groups or, under harsh conditions, potential ring halogenation.
Troubleshooting Guides
This section provides in-depth solutions to common experimental challenges, focusing on the causality behind the recommended actions.
Issue 1: Incomplete Cleavage of the 3-Methoxy Group
You've subjected your 3-methoxyphenyl derivative to acidic conditions, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Causality Analysis:
Incomplete reaction can stem from several factors:
-
Insufficient Acid Strength or Concentration: The ether oxygen must be protonated to initiate cleavage. If the acid is too weak or too dilute, this equilibrium will not favor the protonated intermediate.
-
Inadequate Temperature: The cleavage of the C-O bond has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction.
-
Short Reaction Time: Ether cleavage is not always instantaneous. The reaction may simply need more time to reach completion.
-
Poor Nucleophilicity of the Conjugate Base: In the Sₙ2 pathway, a good nucleophile (like Br⁻ or I⁻) is required to attack the methyl group.[2]
Troubleshooting Steps:
-
Increase Acid Concentration/Strength: If using a protic acid like HBr, consider using a more concentrated solution. Alternatively, switching from a weaker acid to a stronger one (e.g., from HCl to HBr) can be effective.
-
Elevate the Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring the progress by TLC. Be cautious, as higher temperatures can promote side reactions.
-
Extend the Reaction Time: Continue to monitor the reaction over a longer period. Some ether cleavages can take several hours to complete.
-
Switch to a More Potent Reagent: If increasing temperature and time are ineffective or lead to decomposition, consider switching to a more powerful reagent like BBr₃.
Issue 2: Decomposition of the Starting Material or Product
You observe the formation of multiple unidentified spots on your TLC plate, suggesting degradation of your compound.
Causality Analysis:
Decomposition is often a consequence of overly harsh reaction conditions.
-
Excessively Strong Acid or High Temperature: Many functional groups are not stable to strong, hot acids. This can lead to hydrolysis of esters, amides, or removal of other protecting groups.
-
Presence of Electron-Rich Aromatic Rings: Electron-rich aromatic systems can be susceptible to electrophilic attack by the acid or by trace impurities, leading to unwanted side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Often, decomposition can be mitigated by running the reaction at a lower temperature for a longer period.
-
Use a Milder Reagent: Boron tribromide (BBr₃) is a powerful Lewis acid that can often effect cleavage at much lower temperatures (e.g., -78 °C to room temperature) than strong protic acids, thereby preserving sensitive functional groups.[3][7]
-
Consider Nucleophilic Demethylation: If acidic conditions are fundamentally incompatible with your substrate, alternative nucleophilic demethylation methods using thiolates (e.g., sodium thiophenolate) in a polar aprotic solvent could be explored.[3][8]
Issue 3: Low Yield of the Desired Phenol
The reaction appears to have gone to completion, but the isolated yield of the hydroxylated product is poor.
Causality Analysis:
Low yields can be due to product instability or mechanical loss during workup.
-
Product Instability: The resulting phenol may be unstable under the reaction or workup conditions. Phenols can be susceptible to oxidation, especially at higher pH during a basic workup.
-
Incomplete Extraction: Phenols can be more water-soluble than their methoxy precursors, leading to losses during the aqueous workup.
-
Adsorption onto Silica Gel: Phenols can sometimes be difficult to elute from silica gel during column chromatography.
Troubleshooting Steps:
-
Modified Workup: After quenching the reaction, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Acidifying the aqueous layer to a pH of ~2-3 can help to suppress the deprotonation of the phenol and improve its partitioning into the organic phase.
-
Inert Atmosphere: If oxidation is suspected, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Chromatography Optimization: When purifying by column chromatography, consider adding a small amount of acetic acid to the eluent to help suppress tailing and improve the recovery of the phenolic product.
Data & Protocols
Table 1: Comparison of Common Acidic Demethylation Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| HBr (48% aq.) | Acetic acid, reflux (100-120 °C) | Readily available, cost-effective | Harsh conditions, low functional group tolerance[1] |
| HI (57% aq.) | Reflux | More reactive than HBr | Can cause iodination of activated rings |
| BBr₃ | CH₂Cl₂, -78 °C to RT | High efficacy, mild conditions[3] | Moisture sensitive, corrosive |
| AlCl₃/NaI | Acetonitrile, 0 °C to RT | Alternative to BBr₃ | Can be less selective |
| Pyridinium HCl | Molten, 180-200 °C | Effective for stubborn ethers | Extremely harsh conditions |
Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)
This protocol provides a general guideline for the cleavage of a 3-methoxy group using BBr₃. Caution: BBr₃ is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment.
-
Preparation: Dissolve the 3-methoxyphenyl substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Reagent Addition: Slowly add a 1 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Insights & Visualizations
The Mechanism of Acid-Catalyzed Cleavage
The cleavage of an aryl methyl ether under acidic conditions typically proceeds via an Sₙ2 mechanism.[2]
-
Protonation: The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻), attacks the electrophilic methyl carbon in an Sₙ2 fashion.[2]
-
Cleavage: The C-O bond is broken, yielding the phenol and a methyl halide.
It is important to note that the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack, which is why the reaction exclusively yields the phenol and methyl halide, not an aryl halide and methanol.[2]
Decision Workflow for Reagent Selection
Caption: A decision-making workflow for selecting the appropriate demethylation reagent.
References
-
ResearchGate. The three main classical reaction types for aryl methyl ether cleavage. Available at: [Link]
-
ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry. 2020. Available at: [Link]
-
Wiley Online Library. Greene's Protective Groups in Organic Synthesis, 4th Edition. Available at: [Link]
- Google Books. Greene's Protective Groups in Organic Synthesis.
-
Reddit. Aryl methyl ether cleavage. r/Chempros. 2022. Available at: [Link]
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. Available at: [Link]
-
ResearchGate. What demethylating reagent do you suggest?. Available at: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Available at: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. 2024. Available at: [Link]
-
ResearchGate. Easy Ether cleavage. Available at: [Link]
-
ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. 2013. Available at: [Link]
-
PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. 2015. Available at: [Link]
-
Chemistry LibreTexts. 7.5: Acid-base Properties of Phenols. 2022. Available at: [Link]
Sources
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02581J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isoxazole Carboxylic Acids
Status: Operational Ticket ID: ISOX-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting HPLC/Prep-HPLC purification of isoxazole carboxylic acids.
Introduction: The Chemistry of the Challenge
Welcome to the technical support hub. You are likely here because your isoxazole carboxylic acid (ICA) is exhibiting poor peak shape, shifting retention times, or low recovery after purification.
The Root Cause: ICAs present a "perfect storm" for Reverse Phase (RP) chromatography:
-
Acidity (
2.5–4.5): They exist in equilibrium between neutral and ionized forms at standard HPLC pH levels. -
Silanol Interaction: The nitrogen in the isoxazole ring (and any amino substituents) can interact with residual silanols on the silica backbone, causing severe tailing.
-
Thermal Instability: Specific isomers (particularly 5-substituted-4-carboxylic acids) are prone to spontaneous decarboxylation upon heating or prolonged exposure to acidic aqueous conditions [1][2].
Module 1: Troubleshooting Peak Shape & Resolution
Q: Why is my peak tailing significantly ( )?
A: Tailing in ICAs is typically caused by two mechanisms: Ionization Mismatch or Silanol Drag .
Mechanism 1: Ionization Mismatch
If your mobile phase pH is near the
Mechanism 2: Silanol Drag
Even on C18 columns, residual silanol groups (
The Solution: You must suppress the ionization of the carboxylic acid and shield the silanols.
| Modifier | Concentration | Mechanism | Recommendation |
| Trifluoroacetic Acid (TFA) | 0.05% – 0.1% | Strong ion-pairing & pH control (pH ~2). Suppresses silanol activity.[1][2] | Gold Standard for ICAs. Use for UV detection.[3][4] |
| Formic Acid | 0.1% – 0.2% | Weaker acid (pH ~2.7). Less ion-pairing strength than TFA. | Use for LC-MS (TFA suppresses MS signal). |
| Ammonium Formate | 10–20 mM | Buffers pH at 3.7. | Avoid unless pH > 3.5 is strictly required for selectivity. |
Q: My peaks are splitting (doublets) but the mass is pure.
A: This is often an injection solvent effect, common in Prep-HPLC. If you dissolve your ICA in pure DMSO or Methanol and inject a large volume onto a water-equilibrated column, the strong solvent travels with the sample, preventing it from binding to the head of the column. This causes "breakthrough."
Protocol: The "Sandwich" Injection
-
Dissolve sample in minimum DMSO.
-
Dilute with 50% Water/Acetonitrile (or Mobile Phase A) until slightly cloudy.
-
Critical: If precipitation occurs, use the Sandwich Method :
-
Air gap (or weak solvent)
-
Sample plug
-
Air gap (or weak solvent)
-
Module 2: Retention Time Instability
Q: Why does my retention time shift between runs?
A: The pH of your mobile phase is drifting, or the column equilibration is insufficient. Because ICA
Diagnostic Workflow:
Figure 1: Logic flow for diagnosing retention time shifts in acidic heterocycles.
Module 3: Recovery & Stability (Critical)
Q: I purified 100mg but recovered only 20mg. Where did it go?
A: If the fractions were pure by HPLC, you likely lost the compound during the drying process via Decarboxylation .
The Mechanism:
Many isoxazole carboxylic acids (especially isoxazole-4-carboxylic acids and 5-hydroxy variants) are thermally unstable [1].
Removing solvent on a Rotary Evaporator (Rotavap) usually involves a water bath at 40–50°C. In the presence of acidic modifiers (TFA/Formic acid) from the mobile phase, this heat accelerates decarboxylation.
The Protocol: Safe Recovery
-
Immediate Neutralization: If collecting into tubes containing TFA, consider pre-loading tubes with a small amount of Ammonium Bicarbonate (volatile buffer) to neutralize excess acid immediately.
-
Avoid Heat: Do NOT use a Rotavap with a heated bath.
-
Lyophilization: Freeze the fractions immediately and sublime the solvent (freeze-dry). This keeps the compound cold and prevents thermal degradation.
Standard Operating Procedure (SOP)
Recommended Method for Isoxazole Carboxylic Acids
Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP) or high-density end-capping. Temperature: 30°C (Do not exceed 40°C).
| Parameter | Analytical Scale | Preparative Scale |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min | Focused Gradient (e.g., 10% to 40% B) |
| Flow Rate | 1.0 mL/min | 15–20 mL/min (20mm ID) |
| Detection | UV 254 nm (Isoxazole ring) | UV 254 nm + MS (ESI+) |
Note on Detection: Isoxazoles have weak absorbance if not conjugated to an aryl system. If UV signal is low, rely on MS detection or use a Universal Detector (ELSD/CAD) [3].
Visualizing the Purification Workflow
Figure 2: End-to-end purification workflow emphasizing thermal protection during post-processing.
References
-
National Institutes of Health (NIH). (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]
-
Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Solubility Optimization for 4-Bromo-3-methoxyisoxazole
Executive Summary & Compound Profile
4-Bromo-3-methoxyisoxazole is a functionalized heterocyclic building block often used in fragment-based drug discovery (FBDD) and scaffold synthesis.[1] While isoxazoles are generally soluble in polar aprotic solvents, the introduction of the bromine (lipophilic) and methoxy (H-bond acceptor) groups creates a specific solubility profile that is highly sensitive to hydration levels in Dimethyl Sulfoxide (DMSO).[1]
This guide addresses the three most common failure modes reported by researchers:
-
Incomplete Initial Dissolution: "The powder floats or forms a sticky pellet."[1]
-
Cryo-Precipitation: "Crystals appeared after retrieving the stock from -20°C."
-
Aqueous Crash-Out: "The solution turned cloudy upon addition to assay media."
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~177.98 g/mol | Small molecule; should dissolve rapidly.[1] |
| LogP (Predicted) | ~1.2 – 1.8 | Moderately lipophilic.[1] Requires organic co-solvent for aqueous assays.[1] |
| H-Bond Donors | 0 | No internal H-bond donation; relies on solvent acceptors.[1] |
| H-Bond Acceptors | 3 (N, O-ring, O-Me) | Good interaction with DMSO (sulfoxide oxygen).[1] |
| Physical State | Crystalline Solid | High lattice energy can resist dissolution without input energy (heat/sonication).[1] |
Troubleshooting Guide (Q&A)
Phase 1: Initial Stock Preparation[1]
Q: I am trying to make a 100 mM stock in DMSO, but the solid remains visible. Is the compound impure?
A: Not necessarily. While 4-bromo-3-methoxyisoxazole should be soluble at >100 mM in pure DMSO, this issue is typically caused by kinetic entrapment or wet solvent , not impurity.[1]
-
Mechanism: Isoxazoles can form tight crystal lattices.[1] If the DMSO contains trace water (>0.1%), the water molecules form a hydration shell around the polar parts of the solvent, reducing the "free" DMSO available to solvate the compound.[1] Furthermore, if the powder is added rapidly, it can form a "gum" where the outer layer solvates but seals the dry inner core.[1]
-
Solution:
-
Use Anhydrous DMSO: Ensure your DMSO is "molecular biology grade" (>99.9%) and stored over molecular sieves.[1]
-
The "Wetting" Technique: Do not dump the solvent on the powder.[1] Add 50% of the calculated DMSO volume, vortex for 30 seconds to break up clumps, then add the remaining 50%.
-
Thermal Input: Warm the vial to 37°C for 10 minutes. This provides the activation energy to break the crystal lattice without degrading the isoxazole ring.
-
Phase 2: Storage & Stability[1][2]
Q: My stock solution was clear yesterday, but after freezing at -20°C and thawing, there are needle-like crystals. Why?
A: This is a classic case of Hygroscopic Cryo-Precipitation .
-
Mechanism: DMSO is highly hygroscopic.[1][2] Every time you open the vial, it absorbs atmospheric moisture.[1] When you freeze the solution, water (MP 0°C) and DMSO (MP 18.5°C) can phase separate or form eutectics.[1] As the temperature drops, the solubility of the lipophilic isoxazole decreases.[1] If water has been absorbed, the "effective" solubility limit drops drastically, causing the compound to nucleate and crystallize.[1]
-
The "Crash" Factor: Once crystals form, redissolving them is thermodynamically harder than dissolving the amorphous powder because the crystals have annealed into a lower energy state.
-
Solution:
-
Visual Inspection: Always inspect thawed stocks under a light source.
-
Sonication: Sonicate the sealed vial in a warm water bath (40°C) for 15 minutes. Vortex vigorously.
-
Aliquoting: Store stocks in single-use aliquots (e.g., 20 µL) to prevent repeated freeze-thaw moisture uptake.
-
Phase 3: Assay Dilution[1]
Q: When I dilute the DMSO stock into my cell culture media (1:1000), the solution turns cloudy. How do I fix this?
A: You are experiencing Solvent Shock Precipitation .[1]
-
Mechanism: When a hydrophobic compound in DMSO is suddenly exposed to a highly polar aqueous environment (media), the DMSO rapidly mixes with the water.[1] The compound is left "stranded" without a solvation shell and aggregates immediately.[1]
-
Solution: Implement the Intermediate Dilution Step (see Protocol B below). By stepping down the concentration using a buffer containing a surfactant or intermediate solvent, you stabilize the transition.[1]
Validated Protocols
Protocol A: The "Dry-DMSO" Stock Preparation
Use this for primary stock generation to ensure long-term stability.
-
Preparation: Dry a glass vial in an oven or use a fresh polypropylene vial.
-
Weighing: Weigh the target mass of 4-bromo-3-methoxyisoxazole.
-
Solvent Calculation: Calculate volume for 100 mM.
-
Formula:
[1]
-
-
Addition: Add anhydrous DMSO (stored over 3Å molecular sieves) to the vial.
-
Dispersion: Vortex immediately for 60 seconds.
-
Clarification: If particles persist, sonicate at 40 kHz (standard lab bath) at 37°C for 10 minutes.
-
QC: Centrifuge at 13,000 x g for 1 minute. If a pellet forms, solubility is not achieved; dilute to 50 mM.[1]
Protocol B: Stepwise Assay Dilution (Anti-Crash Method)
Use this when adding the compound to aqueous buffers.
| Step | Solvent/Buffer | Dilution Factor | Final Conc.[1][3] | Procedure |
| 1. Stock | 100% DMSO | - | 10 mM | Thaw & Vortex. |
| 2. Pre-dilution | PBS + 0.05% Tween-80 | 1:10 | 1 mM | Add 10µL Stock to 90µL Buffer. Vortex immediately. |
| 3. Final Dosing | Assay Media | 1:100 | 10 µM | Add 10µL Pre-dilution to 990µL Media. |
Note: The Tween-80 acts as a surfactant to prevent micro-aggregation during the transition.
Diagnostic Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and resolving persistent solubility issues.
[1]
Figure 2: The "Solvent Shock" Prevention Mechanism
Caption: Mechanistic view of aggregation vs. stable dispersion during dilution.
References
-
BenchChem Technical Support. (2025).[1][4][5] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [1]
-
Ziath Ltd. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement.[1][2] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3862248, 4-Bromoisoxazole.[1] Retrieved from [1]
-
SelleckChem. (2025).[1] Compound Handling Instructions: Solubility & Storage. Retrieved from
-
Way, L. (2014).[1] Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.[1] Retrieved from
Sources
Minimizing side reactions in bromination of isoxazole esters
Technical Support Center: Bromination of Isoxazole Esters
Welcome to the technical support guide for the bromination of isoxazole esters. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic substitution. Instead of a generic protocol, we will address the common challenges and subtle nuances of the reaction through a series of targeted questions and troubleshooting scenarios. Our goal is to provide you with the mechanistic insights and practical solutions needed to minimize side reactions and maximize the yield of your desired 4-bromoisoxazole product.
Frequently Asked Questions (FAQs)
Q1: My primary goal is to brominate the isoxazole ring. At which position should I expect the reaction to occur and why?
You should expect highly regioselective bromination at the C4 position of the isoxazole ring.[1][2] This is a classic example of an electrophilic aromatic substitution reaction, where the regiochemical outcome is dictated by the electronic properties of the isoxazole heterocycle.
Mechanistic Rationale: The isoxazole ring is an electron-deficient aromatic system due to the inductive effect of the two heteroatoms (nitrogen and oxygen).[1] However, the resonance effect directs the regioselectivity. The attack of an electrophile (like Br⁺) at the C4 position leads to a more stable cationic intermediate (a σ-complex or arenium ion) compared to attack at other positions. This intermediate is better able to delocalize the positive charge. The reaction proceeds via the arenium ion mechanism, where the first step is the rate-determining attack of the electrophile, followed by a rapid deprotonation to restore aromaticity.[1]
Below is a diagram illustrating the preferential electrophilic attack at the C4 position.
Caption: Mechanism of C4 bromination on an isoxazole ester.
Q2: There are several brominating agents available. How do I choose the most appropriate one for my isoxazole ester?
The choice of brominating agent is critical and depends on the reactivity of your specific substrate and the potential for side reactions. While molecular bromine (Br₂) is a potent electrophile, it can be harsh and lead to over-bromination or degradation. N-Bromosuccinimide (NBS) is often the reagent of choice as it provides a low, steady concentration of bromine, offering better control.[3][4][5]
Here is a comparison of common brominating agents:
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Acetonitrile (MeCN) or Dichloromethane (DCM), Room Temp. | Mild, selective, easy to handle solid, minimizes over-bromination.[4][6][7] | Can initiate radical reactions if not controlled (see Troubleshooting Q2). Requires pure, recrystallized reagent for best results.[8] |
| Molecular Bromine | Br₂ | Acetic Acid (AcOH) or DCM, often requires cooling. | Potent, inexpensive, readily available. | Highly toxic and corrosive liquid, can easily lead to over-bromination, may require a Lewis acid catalyst for less reactive substrates.[7] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | DCM, Room Temp. | Efficient solid reagent, provides good yields, an alternative to NBS.[6][7] | Can also lead to over-bromination if stoichiometry is not carefully controlled.[6] |
Expert Recommendation: Start with N-Bromosuccinimide (NBS) for most isoxazole ester substrates. Its milder nature generally provides a better outcome with fewer side products.
Troubleshooting Guide
Problem 1: I'm observing significant amounts of di-brominated or other over-halogenated products.
Probable Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high. This is especially common when using potent reagents like molecular bromine or when the isoxazole substrate has additional electron-donating groups that activate other positions.[6]
Solutions:
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent (preferably NBS). Add the agent portion-wise or as a dilute solution over time to maintain a low instantaneous concentration.
-
Lower the Temperature: Perform the reaction at 0°C or even lower. This reduces the reaction rate and improves selectivity, disfavoring the formation of the second, less favorable substitution.
-
Switch to a Milder Reagent: If you are using Br₂, switch to NBS.[3] If already using NBS, ensure it is pure. Impurities can lead to more aggressive, uncontrolled reactions.[8]
-
Solvent Choice: Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Chloroform (CHCl₃).[6] Polar solvents can sometimes accelerate the reaction rate undesirably.
Problem 2: My isoxazole ring appears to be opening or cleaving, leading to a complex mixture of products.
Probable Cause: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under certain electrophilic or radical conditions.[9] This ring-opening pathway can compete with the desired C4-bromination, especially with highly reactive brominating agents or in the presence of radical initiators.[10]
Solutions:
-
Use a Radical Scavenger: If you suspect a radical-mediated decomposition pathway, particularly when using NBS, add a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture.[10] This can suppress unwanted side reactions without interfering with the desired electrophilic substitution.
-
Ensure Anhydrous Conditions: The presence of water can facilitate hydrolytic and ring-opening pathways, especially if acidic byproducts (HBr) are generated.[8] Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Avoid Light and Radical Initiators: Standard conditions for allylic or benzylic bromination with NBS involve light or a radical initiator (e.g., AIBN).[4][8] To ensure electrophilic aromatic substitution on the isoxazole ring, you must exclude these radical-promoting conditions. Conduct the reaction in the dark.
-
Choose Milder Reagents: As before, switching from Br₂ to NBS, or using even milder reagents, can prevent the aggressive electrophilic attack that might lead to ring cleavage.[9][10]
Caption: Troubleshooting workflow for isoxazole bromination.
Problem 3: The ester functional group on my molecule is being hydrolyzed to a carboxylic acid.
Probable Cause: The reaction generates hydrogen bromide (HBr) as a byproduct. In the presence of even trace amounts of water, this strong acid can catalyze the hydrolysis of the ester.
Solutions:
-
Strictly Anhydrous Conditions: This is the most critical factor. Use freshly distilled anhydrous solvents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[8]
-
Include an Acid Scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize the HBr as it forms. Proton sponge or anhydrous potassium carbonate can be effective.[6] Note that basic conditions can also promote hydrolysis if water is present, so this must be paired with anhydrous technique.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
Experimental Protocol
General Procedure for Selective C4-Bromination of an Ethyl Isoxazole-4-carboxylate using NBS
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the isoxazole ester (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.), recrystallized from water for high purity, to the stirred solution in small portions over 15-20 minutes. Ensure the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0°C, monitoring its progress every 30 minutes by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine/NBS.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-bromoisoxazole ester.
References
-
Babu, S. A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances, 12(16), 9628–9636. [Link]
-
Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). [Link]
-
Zhang, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. r/HomeworkHelp. [Link]
-
Gultyai, V., et al. (2011). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 9(9), 3436-3444. [Link]
-
Cakmak, O., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1109. [Link]
-
Zhang, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. [Link]
-
Babu, S. A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g. RSC Advances. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
ResearchGate. (2025). N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones.... [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link] (Note: This is a general reference for NBS handling and properties).
Sources
- 1. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 2. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoxazole Carboxylic Acid Workup & Isolation
Topic: Workup procedures for water-soluble isoxazole carboxylic acids Doc ID: ISOX-WU-0042 Last Updated: 2025-05-21[1]
Introduction: The "Partition Trap"
Welcome to the Isoxazole Isolation Hub. If you are reading this, you are likely facing a common paradox in heterocyclic chemistry: you have synthesized a water-soluble isoxazole carboxylic acid, but standard organic workups (EtOAc/Water partition) have failed. The product remains in the aqueous phase, or worse, decomposes upon concentration.
Isoxazole carboxylic acids present a dual challenge:
-
High Polarity: The combination of the carboxylic acid and the polarized isoxazole ring (dipole moment ~2.9 D) creates high water affinity.
-
Chemical Lability: The N-O bond is sensitive to reductive conditions and strong bases (ring opening), while the carboxylic acid moiety is prone to decarboxylation at elevated temperatures.[1]
This guide provides three validated workflows to recover your product without compromising its structural integrity.
Diagnostic Triage: Select Your Protocol
Before proceeding, determine the specific nature of your molecule to select the correct isolation strategy.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on molecular structure and polarity.
Protocol A: The "Salting Out" & Modified Extraction
Best For: Simple isoxazole carboxylic acids (non-zwitterionic) that are stuck in the aqueous phase.
Standard solvents like Dichloromethane (DCM) or Diethyl Ether are often too non-polar to extract these acids.[1] We utilize the "3:1 CHCl₃/IPA" rule and the Hofmeister effect (salting out) to force the molecule into the organic phase.
Reagents Needed[2][3][4][5][6][7][8]
-
NaCl (Solid)
-
Solvent Mixture A: Chloroform/Isopropanol (3:1 v/v)
-
Solvent Mixture B: Ethyl Acetate/Acetonitrile (9:1 v/v) - Alternative if chlorinated solvents are restricted.
-
1M HCl (for pH adjustment)
Step-by-Step Procedure
-
Volume Reduction: Concentrate your aqueous reaction mixture to the minimum stirrable volume (rotary evaporator, bath < 40°C).
-
Acidification: Cool the solution to 0°C. Carefully adjust pH to ~2.0 using 1M HCl.
-
Why? You must suppress ionization of the carboxylic acid (R-COOH) to reduce water solubility.[1]
-
-
Saturation (Salting Out): Add solid NaCl until the solution is saturated (undissolved salt remains).
-
Extraction: Extract with Solvent Mixture A (3x volume of aqueous layer).[1]
-
Note: The isopropanol helps solvate the polar isoxazole ring, while chloroform provides the phase separation.
-
-
Validation: Spot the aqueous layer vs. the organic layer on a TLC plate.[1] If the product is still in the water, switch to Protocol C .
-
Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes cause issues with sensitive isoxazoles).[1] Filter and concentrate.
Protocol B: Ion Exchange "Catch and Release"
Best For: Amino-isoxazoles (e.g., ibotenic acid analogs) that form zwitterions.[1] These are impossible to extract because at any pH, they carry a charge.[1]
Reagents Needed[2][3][4][5][6][7][8]
-
Resin: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlyst 15).[1]
-
Eluent A: Distilled Water.[1]
-
Eluent B: 1M NH₄OH (Aqueous Ammonia) or 10% Pyridine in water.[1]
Step-by-Step Procedure
-
Resin Preparation: Pre-wash the resin with Methanol, then Water, then 1M HCl, then Water again until the eluate is neutral.
-
Loading (The "Catch"): Dissolve your crude mixture in water (pH < 3). Load onto the column.[1][5][6]
-
Washing: Flush the column with 5–10 column volumes of distilled water.
-
Elution (The "Release"): Switch to Eluent B (Ammonia).
-
Isolation: Collect the basic fractions (check with pH paper). Lyophilize immediately.
-
Warning: Do not use heat to remove the ammonia water; use freeze-drying to prevent amide formation or ring degradation.[1]
-
Critical Stability Data: What NOT to Do
Isoxazoles are not as robust as benzenes or pyridines.[1] Violating these stability rules will destroy your product.
The Base-Catalyzed Ring Opening
Under strong basic conditions (pH > 10), the isoxazole ring is susceptible to deprotonation at the C3/C5 position (if unsubstituted) or nucleophilic attack, leading to ring opening.
-
Risk: Formation of enamino-nitriles.[1]
-
Prevention: Never use NaOH or KOH for workups.[1] Use NaHCO₃ or Ammonia.[1]
Thermal Decarboxylation
Isoxazole carboxylic acids are prone to thermal decarboxylation, particularly if the carboxyl group is at the C3 or C5 position.
-
Threshold: Many derivatives begin to decarboxylate at >80°C.[1]
-
Prevention: Keep rotary evaporator bath < 40°C. Use high vacuum rather than high heat.
Figure 2: Primary decomposition pathways for isoxazole carboxylic acids.
Troubleshooting FAQs
Q: I formed an emulsion during the CHCl₃/IPA extraction. How do I break it? A: Isoxazoles often act as surfactants.[1]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. This often breaks the physical stabilization of the emulsion.
-
Time/Gravity: If stable, add more brine (saturated NaCl) to increase density difference.[1]
Q: My product is an oil that refuses to crystallize after workup. A: Isoxazole acids are notorious for holding water.[1]
-
Azeotrope: Dissolve the oil in Toluene or Acetone and rotovap again.[1] Repeat 3x to remove trace water.[1]
-
Trituration: Add cold Diethyl Ether or MTBE to the oil and scratch the flask sides. If it remains an oil, store in the freezer (-20°C) overnight.
Q: Can I use silica gel chromatography? A: Standard silica is often too acidic and retains polar acids too strongly.[1]
-
Solution: Use Reverse Phase (C18) silica.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Avoid TFA if your molecule is acid-sensitive.[1]
References
-
Isoxazole Stability & Ring Opening
-
P. G. Baraldi et al., "Techniques in Isoxazole Chemistry," Synthesis, 1987.[1]
- Note: Defines the pH limits for isoxazole ring stability.
-
(Journal Landing Page)
-
-
Extraction of Polar Carboxylic Acids
-
Zwitterion Purification (Ion Exchange)
-
Decarboxylation Mechanisms
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.[1]
- Note: Authoritative text on thermal stability of heterocyclic acids.
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Infrared Spectrum Analysis of Isoxazole Carboxylic Acids
Introduction: Decoding Molecular Vibrations in Drug Development
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Isoxazole carboxylic acids are a privileged scaffold, appearing in numerous compounds with significant biological activity, including anti-tumor, antiviral, and antifungal agents[1]. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for the structural elucidation of these molecules. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, producing a unique spectral fingerprint[2].
This guide provides an in-depth comparison and analysis of the functional group vibrations in isoxazole carboxylic acids. We will dissect the characteristic spectral features of both the carboxylic acid moiety and the isoxazole heterocycle, explain the causality behind our analytical choices, and provide a robust experimental protocol for obtaining high-quality data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret these complex spectra.
Part 1: The Anatomy of an Isoxazole Carboxylic Acid IR Spectrum
The IR spectrum of an isoxazole carboxylic acid is a composite of the vibrational modes of its constituent parts. A logical approach to interpretation involves first understanding the signature absorptions of a carboxylic acid and an isoxazole ring independently, and then synthesizing this knowledge to analyze the complete molecule.
The Unmistakable Signature of the Carboxylic Acid Group
The carboxyl group (-COOH) presents several highly characteristic absorption bands in the IR spectrum, making it one of the most readily identifiable functional groups[3]. Its unique spectral appearance is dominated by extensive intermolecular hydrogen bonding, which causes most carboxylic acids in the solid or liquid state to exist as dimeric pairs[3][4].
-
O–H Stretching: The most telling feature is an exceptionally broad absorption band appearing between 2500 cm⁻¹ and 3300 cm⁻¹[4][5][6]. This significant broadening is a direct consequence of the strong hydrogen bonding between two carboxyl groups[2]. This band is often so wide that it overlaps with the sharper C-H stretching vibrations, creating a "messy" but highly diagnostic region in the spectrum[4].
-
C=O (Carbonyl) Stretching: A sharp and intense peak corresponding to the carbonyl stretch is typically observed between 1690 cm⁻¹ and 1760 cm⁻¹[4]. For hydrogen-bonded dimers, this peak is centered around 1700-1725 cm⁻¹[2]. The presence of conjugation, such as with the adjacent isoxazole ring, can lower this frequency by 20-30 cm⁻¹, as electron delocalization weakens the C=O double bond[2][5].
-
C–O Stretching and O–H Bending: The spectrum also contains bands for the C–O stretch, found in the 1210-1320 cm⁻¹ region, and in-plane O–H bending, which appears near 1395-1440 cm⁻¹[3][4]. An additional broad, out-of-plane O–H bend, often called the "OH wag," is a useful diagnostic peak for the dimeric structure and appears around 910-950 cm⁻¹[3][4].
Deciphering the Vibrations of the Isoxazole Ring
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, contributes its own set of characteristic vibrations to the spectrum[7]. While individual peak positions can shift based on substitution, the following regions are of key interest:
-
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring typically appears in the region of 1600-1643 cm⁻¹[7][8].
-
Ring C=C Stretching: Aromatic and heterocyclic ring stretching vibrations are observed between 1430 cm⁻¹ and 1565 cm⁻¹[7].
-
N–O Stretching: The N-O bond stretch has been reported in various ranges, with some sources placing it between 635-835 cm⁻¹ and others in the 1110-1168 cm⁻¹ range, indicating its sensitivity to the molecular environment[7][8].
-
Ring C–H Stretching: The C-H bonds on the aromatic ring give rise to stretching vibrations typically found just above 3000 cm⁻¹, often around 3100 cm⁻¹[7].
Part 2: Comparative Analysis - A Synthesized View
To truly appreciate the spectral features of an isoxazole carboxylic acid, it is instructive to compare its spectrum with those of simpler, related molecules. The table below outlines the expected vibrational frequencies for a standard aliphatic carboxylic acid, a simple substituted isoxazole, and the target molecule, 5-methyl-3-phenylisoxazole-4-carboxylic acid, for which experimental data has been published[1].
| Vibrational Mode | Aliphatic Carboxylic Acid (e.g., Hexanoic Acid) | Substituted Isoxazole (e.g., 3-p-tolyl-isoxazol-5-yl)methanol) | Isoxazole Carboxylic Acid (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid) | Causality/Comments |
| O–H Stretch (Carboxyl) | 2500–3300 cm⁻¹ (very broad)[4] | N/A | 2500–3300 cm⁻¹ (very broad) | The defining feature of a carboxylic acid dimer due to strong hydrogen bonding[2][6]. |
| C–H Stretch (Aromatic) | N/A | ~3100 cm⁻¹[7] | ~3100 cm⁻¹ | Characteristic of C-H bonds on an aromatic or heterocyclic ring. |
| C–H Stretch (Aliphatic) | 2850–2960 cm⁻¹ (sharp) | 2800-2900 cm⁻¹[7] | 2850–2960 cm⁻¹ (sharp) | Arises from methyl/methylene groups. Often superimposed on the broad O-H stretch[4]. |
| C=O Stretch (Carboxyl) | ~1710 cm⁻¹ (strong, sharp)[5] | N/A | ~1700 cm⁻¹ (strong, sharp) | Frequency is lowered due to conjugation with the isoxazole ring system[2]. |
| C=N Stretch (Isoxazole) | N/A | ~1600 cm⁻¹[7] | ~1600 cm⁻¹ | A key indicator of the isoxazole heterocycle. |
| C=C Stretch (Ring) | N/A | 1430–1565 cm⁻¹[7] | 1430–1565 cm⁻¹ | Represents the stretching of the double bonds within the isoxazole and phenyl rings. |
| O–H Bend (In-plane) | 1395–1440 cm⁻¹ | N/A | 1395–1440 cm⁻¹ | Often coupled with C-H bending modes. |
| C–O Stretch (Carboxyl) | 1210–1320 cm⁻¹[3][4] | N/A | 1210–1320 cm⁻¹ | Coupled vibration involving the C-O single bond of the carboxyl group. |
| N–O Stretch (Isoxazole) | N/A | 635-835 cm⁻¹ or 1110-1168 cm⁻¹[7][8] | Variable, depends on substitution | Can be a useful fingerprint region band but is sensitive to the overall molecular structure. |
| O–H Bend (Out-of-plane) | 910–950 cm⁻¹ (broad)[4] | N/A | 910–950 cm⁻¹ (broad) | A characteristic "wagging" motion indicative of the hydrogen-bonded dimer structure. |
This comparative framework demonstrates that the IR spectrum of an isoxazole carboxylic acid is not merely an overlay of two independent spectra. The electronic communication (conjugation) between the carboxyl group and the isoxazole ring subtly shifts key absorption frequencies, particularly the C=O stretch, providing valuable structural insight.
Part 3: Experimental Protocol & Data Acquisition
Acquiring a high-quality, reproducible IR spectrum is foundational to accurate analysis. The following protocol utilizes a modern Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, which is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Workflow for ATR-FTIR Analysis
Caption: Molecular structure of 5-Isoxazolecarboxylic acid.
Conclusion
The infrared spectrum of an isoxazole carboxylic acid is rich with structural information. By systematically identifying the hallmark features of the carboxylic acid dimer—the broad O-H stretch and the strong C=O stretch—and correlating them with the characteristic C=N and ring stretching vibrations of the isoxazole moiety, a definitive identification can be made. The subtle shifts in these vibrations, particularly the carbonyl frequency, provide further evidence of the electronic interplay between these two critical functional groups. Adherence to a rigorous, self-validating experimental protocol ensures that the acquired data is of the highest quality, forming a solid foundation for confident and accurate spectral interpretation in the demanding field of drug discovery and development.
References
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Oreate AI Blog. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
-
Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-4-Derivati-Hameed-Al-Masoudi/4f17743d1830113c4155b11110037f37452d79c6)
-
The infrared spectrum of isoxazole in the range 600–1400 cm... ResearchGate. [Link]
-
Substituent effects on the N.M.R. spectra of carboxylic acid derivatives... ResearchGate. [Link]
-
The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ScienceDirect. [Link]
-
FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed. [Link]
Sources
- 1. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols - Oreate AI Blog [oreateai.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of 3-Methoxy- vs. 3-Hydroxyisoxazole
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. The substituent at the 3-position of the isoxazole ring is a critical determinant of the molecule's overall chemical behavior, influencing its reactivity, metabolic stability, and biological target engagement. This guide provides an in-depth, objective comparison of two common analogs: 3-hydroxyisoxazole and 3-methoxyisoxazole, supported by experimental data and established protocols to inform synthetic strategy and molecular design.
Foundational Differences: Structure and Electronic Profile
The divergent reactivity of 3-hydroxy- and 3-methoxyisoxazole stems fundamentally from their distinct electronic and structural properties.
3-Hydroxyisoxazole: A Tale of Two Tautomers
3-Hydroxyisoxazole exists in a tautomeric equilibrium between the aromatic 3-hydroxy form (enol-like) and the non-aromatic isoxazol-3(2H)-one form (keto-like). Quantum-chemical calculations and experimental studies suggest that the 3-hydroxy tautomer is generally more stable and preferentially present in solution, a preference likely driven by the stability conferred by aromaticity.[1]
This equilibrium is crucial as it endows the molecule with unique characteristics:
-
Acidity: The hydroxyl proton is acidic, with a predicted pKa around 12.5.[2][3] Deprotonation with a suitable base generates a potent nucleophilic anion.
-
Ambident Nucleophilicity: The resulting isoxazolate anion is an ambident nucleophile, with reactive sites at both the exocyclic oxygen (O-3) and the ring nitrogen (N-2). This duality is the source of significant synthetic challenges and opportunities.
Caption: Tautomerism of 3-hydroxyisoxazole.
3-Methoxyisoxazole: A Capped and Stable Analog
In contrast, 3-methoxyisoxazole presents a much simpler profile. The hydroxyl group is "capped" by a methyl group, which eliminates the acidic proton and the associated tautomerism.
-
Nucleophilicity: The primary nucleophilic site is the ring nitrogen (N-2). While the methoxy group is electron-donating through resonance, the overall nucleophilicity of the neutral ring nitrogen is significantly lower than that of the deprotonated 3-hydroxyisoxazole anion.
-
Steric Hindrance: The methyl group introduces minor steric bulk compared to the proton of the hydroxyl group, which can influence the approach of reagents to the N-2 position.
Comparative Reactivity in Key Transformations
The structural differences outlined above manifest in distinct outcomes across several common synthetic reactions.
Alkylation: The N- vs. O-Selectivity Challenge
Alkylation is the most significant reaction where these two scaffolds diverge. The choice of base, solvent, and electrophile critically dictates the site of alkylation for the 3-hydroxyisoxazole anion, a phenomenon less complex for its 3-methoxy counterpart.
3-Hydroxyisoxazole: The alkylation of the ambident isoxazolate anion can be directed to either the nitrogen or the oxygen. This selectivity is governed by a combination of factors, including the hardness/softness of the electrophile and the dissociation of the ion pair in solution.[4]
-
O-Alkylation: Is generally favored when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.[4][5] These conditions promote the formation of the oxygen anion, which readily attacks alkylating agents.
-
N-Alkylation: Is typically achieved using strong, non-coordinating bases such as sodium hydride (NaH) in less polar aprotic solvents like THF.[6][7] These conditions favor the generation of a more "free" anion where the nitrogen, being a softer nucleophile, can effectively compete.
3-Methoxyisoxazole: Alkylation occurs predictably at the N-2 position. The reaction is generally slower than the alkylation of the 3-hydroxyisoxazole anion due to the lower nucleophilicity of the neutral nitrogen atom.
Caption: Regioselective alkylation of the 3-hydroxyisoxazole anion.
Electrophilic Substitution
While the isoxazole ring is considered electron-deficient, the C-4 position is susceptible to electrophilic attack, a reaction that is significantly influenced by the 3-substituent.
-
3-Hydroxyisoxazole: The powerful electron-donating nature of the hydroxyl group (or its anionic form) strongly activates the C-4 position, making it highly reactive towards electrophiles like nitrating or halogenating agents.
-
3-Methoxyisoxazole: The methoxy group is also an activating group, directing electrophiles to the C-4 position. Experimental evidence shows that 3-methoxyisoxazole derivatives can be effectively nitrated at this position.[5] The reactivity is generally robust, though perhaps less pronounced than with the deprotonated 3-hydroxy analog.
Ring-Opening Reactions
The N-O bond of the isoxazole ring is inherently weak and can be cleaved under various conditions, including reduction or treatment with electrophilic reagents.[8][9][10]
-
3-Hydroxyisoxazole: The presence of the hydroxyl group can participate in or direct ring-opening mechanisms, leading to versatile intermediates like β-hydroxy nitriles.[11]
-
3-Methoxyisoxazole: The stability of the 3-methoxy derivative towards ring-opening can differ. For instance, in the ring opening of related 3-methoxy-Δ²-isoxazolines, mixtures of products have been observed, suggesting a more complex reaction profile compared to other analogs.[11]
Summary Data Table
| Feature | 3-Hydroxyisoxazole | 3-Methoxyisoxazole | Justification |
| Primary Nucleophilic Site | Anion: O-3 and N-2 (Ambident) | Neutral: N-2 | Deprotonation creates a highly reactive anion; the methoxy group is non-ionizable. |
| Reactivity towards Alkylation | High (as anion) | Moderate (as neutral) | Anions are significantly more nucleophilic than their neutral counterparts.[12] |
| Alkylation Selectivity | Condition-dependent (N- vs. O-) | N-2 selective | The ambident nature of the anion allows for two reaction pathways. |
| Reactivity towards Electrophiles | High (at C-4) | High (at C-4) | Both -OH and -OCH₃ are strong activating groups for electrophilic substitution. |
| Key Synthetic Handle | Acidic proton allows for facile anion generation and diverse reactivity. | Stable methoxy group serves as a protecting group for the 3-position. | The hydroxyl group is a versatile functional group for further modification. |
Experimental Protocols
The following protocols are representative examples of the selective transformations discussed.
Protocol 1: Selective O-Methylation of Methyl 3-Hydroxyisoxazole-5-carboxylate
This procedure demonstrates the preferential O-alkylation under basic conditions with potassium carbonate.
-
Rationale: K₂CO₃ is a moderately strong base, sufficient to deprotonate the 3-hydroxyl group. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a reactive oxygen anion poised for nucleophilic attack.[5]
-
Procedure:
-
Dissolve methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution, followed by the dropwise addition of methyl iodide (CH₃I, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Pour the reaction mixture into an ice-cold aqueous solution of HCl (0.5 M).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of Na₂CO₃, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 3-methoxyisoxazole-5-carboxylate.[5]
-
Protocol 2: Selective Nitration of Methyl 3-Methoxyisoxazole-5-carboxylate
This protocol illustrates electrophilic substitution at the activated C-4 position.
-
Rationale: A nitrating agent is generated in situ from tetramethylammonium nitrate and triflic anhydride. The electron-donating 3-methoxy group activates the C-4 position for electrophilic attack.[5]
-
Procedure:
-
Prepare the nitrating agent by stirring tetramethylammonium nitrate (3.0 eq) and triflic anhydride (3.0 eq) in dichloromethane (DCM) for 2 hours at room temperature.
-
Add a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in DCM to the suspension.
-
Stir the mixture under reflux for 48 hours.
-
Cool the mixture to room temperature and partition between water and DCM.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting residue by silica gel column chromatography to yield methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.[5]
-
Caption: A generalized experimental workflow for isoxazole modification.
Conclusion
The choice between a 3-hydroxyisoxazole and a 3-methoxyisoxazole scaffold is a critical decision in a synthetic campaign.
-
3-Hydroxyisoxazole offers immense synthetic flexibility due to its acidic proton and the ambident nucleophilicity of its corresponding anion. This allows for diverse functionalization at either the N-2 or O-3 position, provided reaction conditions are carefully controlled. It can also serve as a key zinc-binding group in metalloenzyme inhibitors.[1][13]
-
3-Methoxyisoxazole provides a more predictable reactivity profile, primarily undergoing functionalization at the N-2 position. The methoxy group acts as a stable protecting group for the 3-position, preventing the complexities of N/O-selectivity and allowing chemists to focus on modifying other parts of the molecule.
Ultimately, understanding the nuanced reactivity of each system is paramount. For creating diverse libraries via late-stage functionalization, the 3-hydroxyisoxazole is a powerful, albeit complex, starting point. For linear syntheses where predictable reactivity is essential, the 3-methoxyisoxazole offers a more robust and reliable path. This guide serves as a foundational resource to empower researchers to make informed decisions and harness the full potential of these valuable heterocyclic building blocks.
References
-
Reported two‐steps ring opening of 3‐bromo‐4,5‐dihydroisoxazoles to... - ResearchGate. Available from: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. Available from: [Link]
-
Ring Opening of 3‐Bromo‐2‐Isoxazolines to β‐Hydroxy Nitriles - ResearchGate. Available from: [Link]
-
Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview - ResearchGate. Available from: [Link]
-
3-hydroxyisoxazole-5-hydroxamic acid - PubMed. Available from: [Link]
-
3-hydroxyisoxazole-4-carboxylic acid (C4H3NO4) - PubChem. Available from: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. Available from: [Link]
-
Ring-Opening Fluorination of Isoxazoles - ResearchGate. Available from: [Link]
- 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google Patents.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][15]naphthyrin-5(6H). Available from: [Link]
-
Ring-Opening Fluorination of Isoxazoles - Organic Chemistry Portal. Available from: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]
-
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Available from: [Link]
-
Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem. Available from: [Link]
-
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - UniCA IRIS. Available from: [Link]
-
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
The Nucleophile - Chemistry LibreTexts. Available from: [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]
-
Which is a better nucleophile: hydroxide anion or amide anion? - Chemistry Stack Exchange. Available from: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available from: [Link]
-
Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. Available from: [Link]
-
Thedecreasing order of nucleophilicity for the folllwing anions is CH_(3)CO_(2)^(-)... - YouTube. Available from: [Link]
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. 3-hydroxy-isoxazole | 5777-20-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring-Opening Fluorination of Isoxazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole synthesis [organic-chemistry.org]
A Comparative Guide to the UV-Vis Absorption Maxima of 3-Methoxy-1,2-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methoxy-1,2-Oxazoles in Modern Research
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability and ability to participate in various non-covalent interactions. The introduction of a methoxy group at the 3-position significantly influences the electronic properties of the ring, making these derivatives particularly interesting for applications ranging from fluorescent probes to potential therapeutic agents. Understanding their interaction with ultraviolet and visible light is paramount for the development of novel applications, particularly in the context of photophysical probes and photosensitive materials. This guide will delve into the factors influencing the UV-Vis absorption maxima (λmax) of these compounds, providing a comparative analysis of available data and a robust protocol for experimental determination.
Fundamental Principles: Understanding the Electronic Transitions in 3-Methoxy-1,2-Oxazole Derivatives
The UV-Vis absorption of 3-methoxy-1,2-oxazole derivatives is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of photons. The primary electronic transitions responsible for absorption in these molecules are π → π* and n → π* transitions.
-
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are common in aromatic and conjugated systems like the 1,2-oxazole ring.
-
n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the oxygen or nitrogen atoms of the oxazole ring) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The position of the absorption maximum (λmax) is sensitive to the electronic environment of the chromophore. In 3-methoxy-1,2-oxazole derivatives, the methoxy group, being an electron-donating group, can influence the energy levels of the molecular orbitals, thereby affecting the λmax.
Comparative Analysis of UV-Vis Absorption Maxima
| Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 3-Methoxy-5-phenyl-1,2-oxazole | Ethanol | 260 | Data not available | Hypothetical data |
| 3-Methoxy-4-nitro-5-phenyl-1,2-oxazole | Dichloromethane | 295 | Data not available | Hypothetical data |
| Ethyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate | Methanol | 245 | Data not available | Hypothetical data |
Note: The data in the table above is representative and may be supplemented with further findings as more research becomes available. The lack of a comprehensive public database for this specific class of compounds necessitates careful examination of individual research articles.
The Influence of Substituents on λmax
Substituents on the 1,2-oxazole ring play a crucial role in modulating the UV-Vis absorption maxima. The nature and position of these substituents can lead to either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl groups can donate electron density to the oxazole ring. This generally raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift in the λmax.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the ring. These groups tend to lower the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller energy gap and a bathochromic shift. The presence of strong EWGs can significantly extend the conjugation and shift the absorption into the visible region.
The complex interplay of inductive and resonance effects of these substituents determines the overall impact on the electronic transitions.
The Role of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly influence the λmax of 3-methoxy-1,2-oxazole derivatives, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.
-
π → π* Transitions: In the case of π → π* transitions, the excited state is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) in the λmax.
-
n → π* Transitions: For n → π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap between the ground and excited states, resulting in a hypsochromic shift (blue shift) of the λmax.
The observed solvatochromic shift is a combination of these effects and can provide valuable information about the nature of the electronic transition.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure the generation of high-quality, reproducible data, the following detailed protocol for UV-Vis spectroscopic analysis of 3-methoxy-1,2-oxazole derivatives is provided.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, cyclohexane) should be used to minimize interference.
-
Analyte: A pure sample of the 3-methoxy-1,2-oxazole derivative.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Analytical balance: For accurate weighing of the sample.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the 3-methoxy-1,2-oxazole derivative.
-
Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 0.8 for the λmax. This range ensures adherence to the Beer-Lambert law and provides the best signal-to-noise ratio.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Record the absorbance value at the λmax.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
-
Diagram of the Experimental Workflow
Caption: Workflow for the determination of UV-Vis absorption maxima.
Conclusion and Future Outlook
This guide provides a foundational understanding of the UV-Vis absorption properties of 3-methoxy-1,2-oxazole derivatives. The λmax of these compounds is influenced by a combination of substituent and solvent effects, which can be rationally exploited in the design of molecules with tailored photophysical properties. The provided experimental protocol offers a standardized approach to obtaining reliable and comparable data.
Future research should focus on the systematic synthesis and spectroscopic characterization of a broader range of 3-methoxy-1,2-oxazole derivatives to build a comprehensive database of their UV-Vis absorption properties. Such a resource would be invaluable for researchers in medicinal chemistry and materials science, accelerating the discovery and development of novel applications for this important class of heterocyclic compounds.
References
- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 244-249.
-
NIST Chemistry WebBook. (n.d.). Oxazole. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Fessenden, R. J., Fessenden, J. S., & Feist, P. (2002). Organic Chemistry. Brooks/Cole.
Technical Guide: Isotopic Abundance Pattern of Bromine in Isoxazole Mass Spectrometry
Executive Summary
For medicinal chemists and mass spectrometrists, the identification of halogenated heterocycles is a critical validation step in drug discovery. Isoxazoles—widely used scaffolds in antibiotics and COX-2 inhibitors—present unique challenges due to the lability of the N-O bond.
This guide details the specific mass spectrometric behavior of bromine-substituted isoxazoles. Unlike stable phenyl rings, the isoxazole core is prone to fragmentation; however, the 1:1 isotopic signature of bromine remains the most reliable diagnostic tool for structural confirmation. This document compares brominated isoxazoles against chlorinated and non-halogenated alternatives, providing a self-validating workflow for identification.
Theoretical Foundation: The Physics of the "Doublet"
To interpret the spectrum of a bromoisoxazole, one must first understand the unique nucleosynthesis of bromine. Unlike fluorine (
The Bromine Signature[1][2]
In a low-resolution mass spectrum, this results in two peaks separated by 2 Daltons (
The Isoxazole Scaffold Challenge
The isoxazole ring (1,2-oxazole) contains a weak N-O bond. Under high-energy ionization (like Electron Impact, EI), this bond frequently cleaves, leading to ring opening and the loss of fragments such as HCN or CO.
-
Critical Insight: In Soft Ionization (ESI), the protonated molecular ion
usually remains intact long enough to observe the bromine doublet. In EI, you must often look for the doublet pattern in the fragment ions if the molecular ion is absent.
Comparative Analysis: Bromine vs. Alternatives
The following table contrasts the mass spectral appearance of isoxazoles with different halogen substitutions.
Table 1: Isotopic Pattern Comparison
| Feature | Brominated Isoxazole (Target) | Chlorinated Isoxazole (Alternative 1) | Non-Halogenated Isoxazole (Control) |
| Isotope Ratio | ~1:1 ( | ~3:1 ( | N/A (C, H, N, O only) |
| Visual Pattern | Distinct "Doublet" of equal height.[2] | "Doublet" where the first peak is 3x taller. | Single dominant peak (M). Small M+1 from |
| Mass Separation | 2.0 Da | 2.0 Da | N/A |
| Multi-Halogen | 1:2:1 (for | 9:6:1 (for | N/A |
| Diagnostic Value | High. The 1:1 ratio is unmistakable even in complex matrices. | Moderate. Can be confused with overlapping background noise. | Low. Requires high-res MS (HRMS) for confirmation. |
Experimental Workflow
This protocol is designed for LC-MS (ESI+) analysis, which is preferred for isoxazoles to prevent excessive in-source fragmentation.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the isoxazole derivative in HPLC-grade Methanol or Acetonitrile to a concentration of 10 µg/mL.
-
Note: Avoid halogenated solvents (like DCM or Chloroform) to prevent background interference.
-
-
Ionization (ESI+):
-
Mode: Positive Electrospray Ionization (
). -
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Start low (15-20 V). High cone voltages can prematurely rupture the isoxazole N-O bond.
-
-
Data Acquisition:
-
Scan Range:
100–600 (depending on MW). -
Centroid Mode: Preferred for accurate intensity ratio calculation.
-
-
Validation (The "Doublet Check"):
Visualization: Decision Logic for Halogen Identification
Figure 1: Decision tree for identifying halogenated species based on isotopic abundance ratios.
Fragmentation & Structural Confirmation[6][7][8]
While the molecular ion confirms the presence of bromine, fragmentation confirms its location on the isoxazole ring.
The Isoxazole Ring Cleavage
The primary fragmentation pathway for isoxazoles involves the cleavage of the N-O bond.
-
Ring Contraction: The isoxazole often rearranges to an azirine intermediate.
-
Cleavage: Loss of small neutrals (HCN, R-CN, or CO).
If the bromine is attached to the C4 position (common in drug synthesis), the bromine atom typically remains bound to the carbon backbone fragment. Consequently, fragment ions will also display the 1:1 doublet pattern.
Visualization: Fragmentation Pathway
Figure 2: Fragmentation pathway. Note that the Br-containing fragment retains the isotopic doublet.
Troubleshooting & Data Interpretation
Common Pitfalls
| Observation | Probable Cause | Corrective Action |
| M+2 is missing | Dehalogenation in source (Cone voltage too high). | Lower the cone voltage; switch to milder ionization (APCI). |
| Ratio is skewed (e.g., 1:0.8) | Interference from | Improve chromatographic separation (adjust gradient). |
| Complex Pattern | Presence of multiple halogens (e.g., Br + Cl).[2][3][4][8] | Use the "Rule of Isotopes": BrCl shows a 3:4:1 pattern (M:M+2:M+4). |
Scientific Note on Adducts
In ESI, isoxazoles readily form sodium adducts
-
Action: Always check
(Na) and (K). The bromine doublet will be shifted to these higher masses but the 1:1 ratio must persist .
References
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]
-
Stephens, C. E., & Arafa, R. K. (2006).[9] 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
Jurkowski, M. K., & Wasowicz, T. J. (2023).[10] Collision Induced Dissociation of Deprotonated Isoxazole...[11]. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
College of Saint Benedict / Saint John's University. MS Isotopes: Br and Cl. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. article.sapub.org [article.sapub.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic Acid: Proper Disposal Procedures
Executive Safety Summary
4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid (CAS: 1782760-12-6 / 79-08-3 derivative context) presents a dual-hazard profile in waste management: it is both acidic and halogenated .
Common laboratory errors involve classifying this solely as an "organic acid" and disposing of it in non-halogenated acid waste streams intended for neutralization. This is a critical violation of standard environmental safety protocols. Due to the bromine substituent and the isoxazole ring, this compound requires high-temperature incineration with specific scrubbing capabilities to prevent the release of brominated toxins and nitrogen oxides.
Core Directive
Do not neutralize this compound in-house. The isoxazole ring is susceptible to cleavage under strongly basic conditions, potentially yielding unpredictable, reactive byproducts. All disposal pathways must lead to Halogenated Organic Waste streams.
Chemical Profile & Waste Classification[1]
To ensure compliant disposal, you must understand the functional moieties driving the waste classification.
| Feature | Chemical Implication | Waste Management Action |
| Carboxylic Acid | Low pH (Acidic), Corrosive potential. | Segregate from strong bases, cyanides, and sulfides to prevent toxic gas evolution or exothermic excursions. |
| Bromine Substituent | Halogenated Organic. | Mandatory Incineration. Must NOT enter aqueous waste streams or non-halogenated solvent streams. |
| Isoxazole Ring | Nitrogen-Oxygen bond; potential thermal instability. | Avoid Oxidizers. Store away from heat sources.[1] Ring cleavage may occur in strong base. |
The "Self-Validating" Segregation Protocol
A self-validating system reduces human error by forcing a logical check before action. Use this logic gate before adding this chemical to any waste container.
The Logic Gate:
-
Is it Halogenated? YES (Bromine).
Disqualifies "General Organic" and "Aqueous Acid" bins. -
Is it an Oxidizer? NO.
Safe for standard Halogenated Solvent cans. -
Is it Reactive? Potential sensitivity to Strong Bases.
Do not mix with basic waste (e.g., NaOH, amines).
Waste Stream Decision Matrix
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision matrix ensuring the compound is routed to the correct incineration stream regardless of its physical state.
Operational Disposal Procedures
A. Solid Waste (Pure Compound)
Best practice for expired reagents or synthesis solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (PTFE).
-
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Acidic.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) . Ensure the lid is screwed on tightly.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: The compound is dissolved in a solvent (e.g., Dichloromethane, Methanol).
-
Compatibility Check: Ensure the receiving waste carboy does not contain strong bases (e.g., Sodium Methoxide waste) or strong oxidizers (e.g., Nitric Acid waste).
-
Selection: Choose the Halogenated Solvent waste carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute contaminates the entire mixture, mandating its classification as halogenated waste.
-
-
Transfer: Pour using a funnel to prevent spills.
-
Log: Record the volume and approximate concentration on the waste log sheet attached to the carboy.
Emergency Procedures: Spill Management
PPE Required: Nitrile gloves (double gloving recommended, >0.11mm thickness), safety goggles, lab coat. Use a P95/N95 respirator if dust is generated outside a hood.
Scenario 1: Solid Spill (Powder)
-
Isolate: Mark the area.
-
Contain: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.
-
Collect: Scoop material into a disposable container.
-
Clean: Wipe the surface with a mild soap solution, followed by water. Place all wipes into the solid hazardous waste.
Scenario 2: Solution Spill
-
Absorb: Use a commercial universal absorbent (e.g., vermiculite or polypropylene pads).
-
Neutralize (Caution): If the spill is significant and highly acidic, you may lightly sprinkle Sodium Bicarbonate (
) to neutralize acidity, but proceed slowly to avoid splattering from evolution. -
Disposal: Collect the saturated absorbent as Solid Hazardous Waste (Halogenated contaminated) .
References & Authority
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics and P/U/F listings).
-
[Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard procedures for halogenated organic waste).
-
[Link]
-
-
PubChem. Compound Summary: Isoxazole-5-carboxylic acid derivatives. (Structural and safety data grounding).
-
[Link]
-
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
